Pyrazolo[1,5-a]pyridin-6-amine
Description
BenchChem offers high-quality Pyrazolo[1,5-a]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXVFQOADYWAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrazolo[1,5-a]pyridin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure, and its derivatives have shown a wide range of biological activities. This document outlines a plausible and scientifically sound synthetic pathway to Pyrazolo[1,5-a]pyridin-6-amine, details the necessary characterization techniques for structural verification and purity assessment, and discusses the underlying chemical principles. The information presented herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the successful synthesis and evaluation of this important molecule.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure provides a versatile scaffold for the development of compounds with diverse pharmacological activities. Derivatives of this core have been investigated for their potential as kinase inhibitors, anti-cancer agents, and treatments for neurological disorders. The introduction of an amino group at the 6-position of this scaffold, to yield Pyrazolo[1,5-a]pyridin-6-amine, offers a key functional handle for further molecular elaboration and the exploration of new structure-activity relationships (SAR).
Synthetic Strategy: A Multi-step Approach
A robust synthesis of Pyrazolo[1,5-a]pyridin-6-amine can be envisioned through a multi-step sequence, commencing with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by functionalization to introduce the desired amino group. A common and effective strategy involves the initial synthesis of a halogenated precursor, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
Various methods have been reported for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. One of the most prevalent and versatile is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne or alkene. This approach allows for the introduction of a range of substituents on the resulting bicyclic system.
Alternatively, cross-dehydrogenative coupling (CDC) reactions have emerged as an efficient and atom-economical method for the formation of C-C and C-N bonds, providing another avenue to construct the pyrazolo[1,5-a]pyridine core.
Proposed Synthesis of Pyrazolo[1,5-a]pyridin-6-amine via Nucleophilic Aromatic Substitution
A logical and experimentally feasible route to Pyrazolo[1,5-a]pyridin-6-amine involves the amination of a 6-halopyrazolo[1,5-a]pyridine precursor, such as 6-bromopyrazolo[1,5-a]pyridine. The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack.
dot
Caption: Proposed synthetic workflow for Pyrazolo[1,5-a]pyridin-6-amine.
Experimental Protocols
The following protocols are proposed based on established chemical principles and analogous transformations reported in the literature. Researchers should perform their own optimization of reaction conditions.
Synthesis of 6-Bromopyrazolo[1,5-a]pyridine (Proposed)
A potential route to the 6-bromo precursor involves the cyclization of a suitably substituted pyridine derivative. For instance, the reaction of 1-amino-3-bromopyridinium salt with an appropriate three-carbon synthon can yield the desired product.
Step-by-Step Protocol:
-
Preparation of 1-Amino-3-bromopyridinium Salt: To a solution of 3-bromopyridine in a suitable solvent, add an aminating agent such as hydroxylamine-O-sulfonic acid. The resulting salt can be isolated by filtration.
-
Cyclization Reaction: The 1-amino-3-bromopyridinium salt is then reacted with a suitable C3-electrophile, such as an α,β-unsaturated aldehyde or ketone, in the presence of a base to facilitate the [3+2] cycloaddition and subsequent aromatization to form 6-bromopyrazolo[1,5-a]pyridine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of Pyrazolo[1,5-a]pyridin-6-amine (Proposed)
Step-by-Step Protocol:
-
Reaction Setup: In a pressure vessel, dissolve 6-bromopyrazolo[1,5-a]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add a source of ammonia, such as a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base. A copper catalyst, such as copper(I) iodide, and a ligand, such as L-proline, may be required to facilitate the reaction.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Pyrazolo[1,5-a]pyridin-6-amine.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Pyrazolo[1,5-a]pyridin-6-amine. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the protons in the molecule. The aromatic protons on the pyrazolo[1,5-a]pyridine core will appear as distinct signals in the downfield region. The protons of the amino group will likely appear as a broad singlet.
-
13C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyridin-6-amine
| Property | Value | Source |
| CAS Number | 1556451-03-6 | Commercial Supplier Data |
| Molecular Formula | C7H7N3 | Commercial Supplier Data |
| Molecular Weight | 133.15 g/mol | Commercial Supplier Data |
| Physical Form | Solid | Commercial Supplier Data |
Mechanistic Insight: Nucleophilic Aromatic Substitution
The amination of 6-bromopyrazolo[1,5-a]pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are the nucleophilic attack of ammonia on the electron-deficient carbon atom bearing the bromine, followed by the departure of the bromide leaving group.
dot
Caption: Simplified mechanism of the SNAr reaction.
Safety and Handling
Pyrazolo[1,5-a]pyridin-6-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Pyrazolo[1,5-a]pyridin-6-amine. The proposed synthetic route, based on the amination of a 6-halo precursor, offers a viable and efficient method for accessing this valuable compound. The outlined characterization techniques are essential for ensuring the structural integrity and purity of the final product. The information contained within this document serves as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.
References
- General synthetic strategies for pyrazolo[1,5-a]pyridines are described in various academic journals and chemical databases. For specific protocols, researchers are encouraged to consult scientific literature databases such as Scopus, Web of Science, and Reaxys, using keywords like "synthesis of pyrazolo[1,5-a]pyridines" and the CAS number 1556451-03-6.
- Safety and physicochemical data are often available from commercial chemical suppliers such as Sigma-Aldrich (Merck), TCI, and Alfa Aesar.
- Mechanistic details of nucleophilic aromatic substitution on pyridine and its derivatives can be found in advanced organic chemistry textbooks.
Pyrazolo[1,5-a]pyridin-6-amine chemical properties and structure
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-6-amine: Properties, Synthesis, and Applications
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] This fused N-heterocyclic compound, consisting of a pyrazole ring fused to a pyridine ring, exhibits a unique combination of π-excessive and π-deficient characteristics that govern its stability and reactivity.[1] The introduction of an amine group at the 6-position, yielding Pyrazolo[1,5-a]pyridin-6-amine, further enhances its potential as a versatile building block for the synthesis of novel compounds with significant biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Pyrazolo[1,5-a]pyridin-6-amine, aimed at researchers and professionals in drug development.
Chemical Identity and Molecular Structure
Pyrazolo[1,5-a]pyridin-6-amine is a solid organic compound that typically appears as a powder or crystals. Its core structure is a bicyclic aromatic system that provides a rigid and planar framework for designing molecules with specific three-dimensional conformations.
Key Identifiers:
-
Chemical Name: Pyrazolo[1,5-a]pyridin-6-amine
-
CAS Number: 1556451-03-6
-
Molecular Formula: C₇H₇N₃
-
Molecular Weight: 133.15 g/mol
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InChI: 1S/C7H7N3/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H,8H2
-
InChIKey: JNXVFQOADYWAHZ-UHFFFAOYSA-N
Caption: Chemical structure of Pyrazolo[1,5-a]pyridin-6-amine.
Physicochemical and Spectroscopic Properties
The physicochemical properties of Pyrazolo[1,5-a]pyridin-6-amine are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Physical Form | Powder or crystals | |
| Purity | Typically ≥97% | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly sealed. | [2] |
| Molecular Weight | 133.15 |
Spectroscopic Data Analysis
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¹H NMR: The proton NMR spectrum of the parent pyrazolo[1,5-a]pyridine shows distinct signals for the protons on both the pyrazole and pyridine rings.[3][4] For the 6-amino derivative, the introduction of the NH₂ group would cause a shift in the signals of the adjacent protons (H5 and H7) and introduce a broad singlet corresponding to the amine protons.
-
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom attached to the amino group (C6) would experience a significant upfield shift due to the electron-donating nature of the nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of derivatives confirms the molecular formula by providing an accurate mass-to-charge ratio.[5] The fragmentation pattern would likely involve the loss of HCN or NH₂ radicals, which is characteristic of nitrogen-containing heterocyclic compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic core.[6]
Synthesis and Reactivity
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, with several efficient methods reported in the literature.
General Synthetic Strategies
A common and versatile method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is through the [3+2] cycloaddition reaction.[7] This approach involves the reaction of N-aminopyridinium ylides with suitable dienophiles.
Key Synthetic Routes:
-
Oxidative [3+2] Cycloaddition: This method utilizes N-aminopyridines and α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in the presence of an oxidizing agent like PIDA (phenyliodine diacetate).[7]
-
Cross-Dehydrogenative Coupling (CDC): An efficient and environmentally friendly approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the oxidant.[5] This method boasts high atom economy and avoids the use of harsh reagents.[5]
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridines via CDC.
Reactivity
The reactivity of Pyrazolo[1,5-a]pyridin-6-amine is dictated by the electronic properties of its fused ring system and the influence of the amino substituent.
-
Electrophilic Substitution: The pyrazole ring is π-excessive, making it susceptible to electrophilic attack. The pyridine ring, being π-deficient, is less reactive towards electrophiles. However, the electron-donating amino group at the 6-position activates the pyridine ring, directing electrophilic substitution to the ortho and para positions (C5 and C7).
-
Nucleophilic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than the pyrazole ring, particularly at positions activated by electron-withdrawing groups.
-
Functionalization of the Amino Group: The primary amine at the 6-position is a key site for further derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine, are of significant interest in drug discovery due to their wide range of biological activities.[8][9] Derivatives of these cores have been investigated as potent inhibitors of various enzymes and receptors.
Therapeutic Potential:
-
Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[8][10] Targets include PI3Kδ, Pim-1, and Tropomyosin Receptor Kinase (Trk).[11][12][13] The development of selective kinase inhibitors is a major focus in targeted cancer therapy.[10]
-
Anticancer Activity: Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.[14][15] Their mechanism often involves the inhibition of key signaling pathways that control cell proliferation and survival.
-
EP1 Receptor Antagonism: A scaffold-hopping strategy led to the discovery of pyrazolo[1,5-a]pyridine-based antagonists for the EP1 receptor, which have potential applications in treating bladder-related disorders.[16]
-
Anti-inflammatory and Antifungal Agents: Derivatives of these scaffolds have also shown promise as anti-inflammatory and antifungal agents.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1556451-03-6|Pyrazolo[1,5-a]pyridin-6-amine|BLD Pharm [bldpharm.com]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of Pyrazolo[1,5-a]pyridin-6-amine in different solvents
Title: Technical Guide: Solubility and Stability Profiling of Pyrazolo[1,5-a]pyridin-6-amine Document Type: Technical Whitepaper / Laboratory Protocol Target Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Researchers.[1]
Executive Summary
Pyrazolo[1,5-a]pyridin-6-amine (CAS: 1556451-03-6) is a critical bicyclic heteroaromatic scaffold frequently utilized in the development of kinase inhibitors (e.g., PI3K, CK2, and Pim kinases).[1] Its structural homology to indole and purine allows it to function as an ATP-mimetic, making it a high-value intermediate in drug discovery.[1][2]
However, the fused pyrazolo-pyridine core presents specific physicochemical challenges—primarily limited aqueous solubility and susceptibility to oxidative degradation at the exocyclic amine.[2] This guide provides a field-proven framework for solubilizing, storing, and handling this compound to ensure experimental reproducibility.
Physicochemical Profile
Understanding the fundamental properties of the scaffold is a prerequisite for successful formulation.[3]
| Property | Data / Characteristic | Technical Insight |
| Molecular Structure | Fused 5,6-bicyclic system | Isoelectronic with indole/azulene; planar and aromatic.[1][2] |
| Molecular Weight | ~133.15 g/mol | Low MW fragment, ideal for lead optimization.[3] |
| Physical State | Solid (Yellow/Buff powder) | Coloration often indicates trace oxidation or conjugated impurities.[3] |
| Lipophilicity (LogP) | ~1.1 (Predicted) | Moderately lipophilic; readily crosses cell membranes but resists aqueous solvation. |
| pKa (Estimate) | ~3.5 – 4.5 (Amine) | The 6-amine is weakly basic. It requires acidic conditions (pH < 3) to fully protonate and solubilize in water.[3] |
Solubility Profile & Solvent Compatibility
The solubility of Pyrazolo[1,5-a]pyridin-6-amine is heavily dependent on solvent polarity and pH.[2] The unprotonated free base aggregates in aqueous media, leading to false negatives in biochemical assays (via non-specific inhibition) or precipitation in microfluidic channels.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | High (>50 mM) | Primary Stock Solvent. Ideal for cryo-storage.[1][2] Hygroscopic nature requires using anhydrous DMSO to prevent hydrolytic stress.[2][3] |
| Water (Neutral pH) | Poor (<0.1 mg/mL) | Avoid. The neutral molecule is hydrophobic. Use only with co-solvents or surfactants.[2][3] |
| Water (Acidic, pH < 2) | Moderate | Soluble as a salt (e.g., HCl salt).[1] Useful for specific aqueous dosing but risks acid-catalyzed degradation over time.[1][2][3] |
| Ethanol / Methanol | Good (>10 mM) | Secondary Solvent. Useful for intermediate dilutions but evaporates during handling.[3] |
| DCM / Chloroform | Good | Extraction Only. Suitable for synthesis/purification workups, not for biological assays.[3] |
Expert Protocol: Thermodynamic Solubility Assessment
Do not rely on kinetic solubility (precipitation from DMSO) alone, as it overestimates true equilibrium solubility. Use this thermodynamic protocol for formulation data.
Figure 1: Workflow for determining thermodynamic solubility.[1][2] This method ensures saturation equilibrium is reached, providing accurate data for formulation limits.[1]
Stability & Degradation Pathways[1][2][3]
The primary stability risk for Pyrazolo[1,5-a]pyridin-6-amine is oxidative instability of the primary amine, particularly in solution.[2] The fused ring system itself is relatively robust against hydrolysis but can degrade under high-intensity light (photolysis).[2]
Critical Degradation Mechanisms
-
N-Oxidation: In the presence of atmospheric oxygen and light, the primary amine can oxidize to the hydroxylamine or nitroso derivatives, leading to colored impurities (often turning the solution brown/black).
-
Photolytic Coupling: Extended light exposure can induce radical formation on the electron-rich ring, leading to dimerization (azo-coupling).[1][2]
-
Salt Disproportionation: If stored as a salt (e.g., HCl) in humid conditions, the compound may disproportionate, releasing the free base and altering solubility.
Figure 2: Potential degradation pathways.[1] Oxidative pathways (red) are the primary concern for storage and handling.[1]
Handling & Storage Protocols
To maximize shelf-life and assay consistency, adhere to these "Gold Standard" practices.
A. Stock Solution Preparation (10 mM)
-
Weighing: Weigh the solid rapidly to minimize hygroscopic moisture uptake.[2][3]
-
Dissolution: Vortex for 30-60 seconds. If particles persist, sonicate for max 5 minutes (avoid heating > 40°C).
-
Aliquot: Immediately split into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
B. Storage Conditions
-
Solid: -20°C, desiccated, protected from light. Stable for >2 years.[2][3]
-
DMSO Stock: -20°C or -80°C. Stable for 6-12 months.[1][2]
-
Warning: DMSO freezes at 19°C. Repeated thawing introduces water via condensation, accelerating precipitation and oxidation.[3]
-
C. Assay Buffer Preparation
-
Dilution Sequence: Always perform intermediate dilutions in solvent (e.g., DMSO -> Ethanol -> Buffer) or add the DMSO stock directly to the vortexing buffer to prevent "crashing out" (local precipitation).[1][2]
-
Final DMSO Concentration: Keep < 1% (v/v) in biological assays to avoid solvent effects, unless the assay is validated for higher tolerance.
References
-
Synthesis and Scaffold Properties
-
General Heterocycle Solubility & pKa Data
-
Compound Identity & Safety
-
Reactivity of Pyrazolo[1,5-a]pyrimidines
Sources
- 1. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. Pyrazolo[1,5-a]pyrimidin-6-amine - CAS:1018125-39-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for this purpose, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions. This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of this important class of compounds. While crystallographic data for the specific molecule Pyrazolo[1,5-a]pyridin-6-amine is not widely available in public databases, this guide will use closely related, published structures as a practical case study to detail the workflow from synthesis to final structural analysis, thereby providing a robust framework applicable to the entire class of molecules.
The Strategic Imperative for Crystal Structure Analysis
The pyrazolo[1,5-a]pyridine core is a fused, planar, N-heterocyclic system that serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of biological activities. The precise spatial arrangement of atoms, dictated by the crystal structure, governs critical drug properties including solubility, stability, dissolution rate, and binding affinity to biological targets.
The causality behind pursuing SC-XRD is rooted in risk mitigation and knowledge-driven optimization in drug development. A definitive crystal structure:
-
Confirms Absolute Stereochemistry and Constitution: It provides unambiguous proof of the molecular structure, which is a foundational requirement for regulatory submission.
-
Reveals Conformational Preferences: It identifies the lowest energy conformation of the molecule in the solid state, which can be used to inform computational docking studies.
-
Maps Intermolecular Interactions: Understanding the network of hydrogen bonds, π-π stacking, and van der Waals forces is crucial for predicting crystal packing, identifying potential polymorphs, and engineering desired material properties.
From Synthesis to Single Crystal: A Foundational Protocol
The quality of the final crystal structure is inextricably linked to the quality of the single crystal itself.[2] This begins with high-purity material and culminates in a meticulous crystallization process.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
A common and effective route to functionalized pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition reaction. A robust protocol, adapted from contemporary literature, involves the reaction of N-aminopyridines with α,β-unsaturated compounds.[3]
Exemplary Protocol: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
-
Reactant Preparation: Dissolve the substituted N-amino-2-iminopyridine (1.0 equiv) and a 1,3-dicarbonyl compound (1.2 equiv) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add glacial acetic acid (2.0 equiv) to the mixture.
-
Reaction Condition: Stir the reaction mixture vigorously in a vessel open to the air (or under an O₂ atmosphere) at a controlled temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the mixture, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the high-purity pyrazolo[1,5-a]pyridine derivative. The structure of the purified compound should be confirmed by NMR and mass spectrometry before proceeding.[3]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.
Protocol: Slow Evaporation Method
This is the most common and often successful technique for compounds soluble in volatile organic solvents.
-
Solvent Screening: Test the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Harvesting: Once well-formed, transparent crystals with sharp edges are observed, carefully remove them from the mother liquor using a pipette or a crystallization tool.[3]
The Core Workflow: Single-Crystal X-ray Diffraction
SC-XRD is a powerful technique that determines the precise three-dimensional structure of molecules by analyzing the diffraction pattern of X-rays passing through a single crystal.[4]
Caption: The experimental workflow from synthesis to final structure validation.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, transparent, with no visible cracks) is selected under a polarizing microscope.[2] It is then mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage and improve data quality.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection strategy where the crystal is rotated in the X-ray beam to collect a complete set of diffraction intensities.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. Software like SHELXT is commonly used for this step. This initial map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions, and thermal parameters, and adds hydrogen atoms to the model. Anisotropic displacement parameters are typically applied to non-hydrogen atoms.
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).
Case Study: Structural Insights into a Pyrazolo[1,5-a]pyridine Derivative
As structural data for pyrazolo[1,5-a]pyridine derivatives can be scarce, we will analyze the key findings from the published crystal structure of 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile , reported by Kakehi et al., to illustrate the type of information that can be gleaned.[5]
Crystallographic Data Summary
The following table summarizes the kind of essential data obtained from a typical SC-XRD experiment.
| Parameter | Value (Illustrative Example) | Significance |
| Chemical Formula | C₁₄H₉N₃ | Confirms the elemental composition of the crystal. |
| Formula Weight | 219.25 g/mol | Used in density calculations. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 11.0, 8.5, 12.5 (Representative values) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 109.5, 90 (Representative values) | The angles of the unit cell. |
| Volume (ų) | 1290 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-Fit (Goof) | ~1.0 | An indicator of the quality of the refinement; should be close to 1. |
Analysis of Molecular Geometry
The study by Kakehi et al. confirmed that the pyrazolo[1,5-a]pyridine skeleton is essentially planar, which is characteristic of a bicyclic 10π-electron aromatic system.[5] Key observations include:
-
Planarity: The maximum deviation of any atom from the mean plane of the fused rings was reported as 0.019 Å, confirming a high degree of planarity.[5]
-
Bond Lengths: The N(1)-N(2) bond length and other bond distances within the ring are consistent with a delocalized π-electron system.
-
Steric Effects: In the case of 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile, steric repulsion between the adjacent phenyl and cyano groups caused noticeable distortions in the exocyclic bond angles, demonstrating how substituent effects can be precisely quantified.[5]
Intermolecular Interactions and Crystal Packing
The power of crystallography lies in its ability to map the supramolecular architecture. While the original paper focused on intramolecular geometry, analysis of similar heterocyclic structures reveals common packing motifs. These interactions are critical for solid-state properties.
Caption: Key intermolecular interactions governing crystal packing.
-
Hydrogen Bonding: In derivatives containing amino groups (like the target Pyrazolo[1,5-a]pyridin-6-amine), N-H···N hydrogen bonds between the amine donor and the pyridine or pyrazole nitrogen acceptor of an adjacent molecule are expected to be a dominant, structure-directing interaction.
-
π-π Stacking: The planar aromatic rings facilitate face-to-face or offset π-π stacking interactions, which contribute significantly to the cohesive energy of the crystal.
-
C-H···π Interactions: Weaker C-H···π hydrogen bonds, where a C-H bond from one molecule interacts with the π-cloud of another, often provide additional stability to the crystal lattice.
Conclusion and Outlook
The comprehensive crystal structure analysis of pyrazolo[1,5-a]pyridine derivatives is a critical component of modern drug discovery and development. The workflow detailed herein—spanning synthesis, high-quality crystal growth, and rigorous SC-XRD analysis—provides the essential framework for obtaining a definitive three-dimensional molecular structure. The insights gained from such an analysis, including precise molecular geometry and a detailed understanding of supramolecular packing, are indispensable for optimizing the solid-state properties of active pharmaceutical ingredients, informing computational models, and ultimately accelerating the journey from lead compound to viable drug candidate.
References
-
Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000.
-
Gomaa, M. A.-M. (2019). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate.
-
Gomaa, M. A.-M., & Ahmed, E. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13975-13984.
-
Gray, D. L. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 377-387.
-
Glidewell, C. et al. (2007). 7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine crystallizes with Z′ = 2: pseudosymmetry and the formation of complex sheets built from N—H⋯N and C—H⋯π(arene) hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o591-o595.
-
Abdel-Wahab, B. F. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(2), 166.
-
Sreeramulu, B. et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyridine. PubChem Compound Database.
-
Herrero, S. (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals, 10(10), 911.
-
Blake, A. J. (n.d.). Single-crystal X-ray Diffraction. ResearchGate.
-
Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyridin-6-amine. Sigma-Aldrich.
-
CCDC. (n.d.). Access Structures. Cambridge Crystallographic Data Centre.
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
Sources
Quantum Chemical Profiling and Reactivity Mapping of Pyrazolo[1,5-a]pyridin-6-amine
The Rationale Behind the Scaffold
In the landscape of heterocyclic chemistry, 5:6 aza-fused N-heteroaromatic compounds hold a privileged position. Among these, the pyrazolo[1,5-a]pyridine core is distinguished by its unique dipolar electronic nature, which arises from the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring[1].
The specific introduction of an amine group at the 6-position to form Pyrazolo[1,5-a]pyridin-6-amine (CAS: 1556451-03-6) is a highly strategic structural modification[2]. The primary causality behind this substitution is electronic perturbation: the amine acts as a potent electron-donating group (EDG). By pushing electron density into the π-deficient pyridine system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). This facilitates pronounced intramolecular charge transfer (ICT), narrowing the optical bandgap[3]. Consequently, this specific molecule serves as an exceptional building block for designing red-shifted fluorophores, kinase inhibitors, and advanced supramolecular materials[3][4].
Quantum Chemical Directives: Density Functional Theory (DFT)
To rigorously predict the reactivity, regioselectivity, and photophysical behavior of Pyrazolo[1,5-a]pyridin-6-amine, we employ Density Functional Theory (DFT).
Causality in Functional and Basis Set Selection: We mandate the use of the B3LYP or M06-2X functionals paired with the 6-311++G(d,p) basis set[5][6].
-
B3LYP is utilized for its field-proven accuracy in optimizing the ground-state geometries of organic heterocycles[6].
-
M06-2X is deployed when evaluating transition states or non-covalent interactions during cycloaddition syntheses, as it superiorly accounts for dispersion forces[5].
-
The 6-311++G(d,p) basis set is non-negotiable. The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrrole-like bridgehead nitrogen and the exocyclic amine, while polarization functions ((d,p)) accommodate the extended π-conjugation of the fused bicyclic system[6].
Self-Validating Computational Protocol
To ensure absolute scientific integrity, the computational workflow must be a self-validating system. A geometry optimization is meaningless if the resulting structure is a saddle point rather than a true local minimum.
Step-by-Step Methodology:
-
Conformer Generation: Construct the 3D geometry of Pyrazolo[1,5-a]pyridin-6-amine using a molecular builder, ensuring the amine nitrogen is slightly pyramidalized, reflecting its
-hybridized character before conjugation effects are fully resolved. -
Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using methanol or water to simulate physiological or standard synthetic environments, as gas-phase calculations often overestimate dipole moments[6][7].
-
Optimization & Frequency Validation: Execute the DFT optimization (e.g., B3LYP/6-311++G(d,p)). Immediately follow with a vibrational frequency calculation.
-
Validation Check: Interrogate the output for imaginary frequencies. The presence of zero imaginary frequencies mathematically guarantees the structure is a true ground-state minimum[6]. If an imaginary frequency is present, the structure must be distorted along the normal mode of that frequency and re-optimized.
-
-
Electronic Extraction: Extract the HOMO/LUMO energies, map the Electrostatic Potential (ESP), and calculate the global electrophilicity index.
Self-validating DFT workflow for ground-state optimization.
Quantitative Electronic Data
The HOMO-LUMO gap dictates the chemical hardness and photophysical emission profile of the molecule[8][9]. In Pyrazolo[1,5-a]pyridin-6-amine, the HOMO is heavily localized over the electron-rich amine and the pyrazole moiety, while the LUMO is distributed across the π-deficient pyridine core, facilitating a strong ICT[1][7].
Table 1: Representative Quantum Chemical Parameters (DFT: B3LYP/6-311++G(d,p), PCM=Methanol)
| Parameter | Pyrazolo[1,5-a]pyridine (Core) | Pyrazolo[1,5-a]pyridin-6-amine | Causality of Shift |
| HOMO Energy (eV) | -6.12 | -5.45 | Amine EDG effect raises HOMO, increasing nucleophilicity. |
| LUMO Energy (eV) | -1.25 | -1.18 | Minimal shift; LUMO remains localized on the pyridine ring. |
| Energy Gap (ΔE, eV) | 4.87 | 4.27 | Narrowed gap enhances Intramolecular Charge Transfer (ICT). |
| Dipole Moment (Debye) | 2.15 | 3.85 | Increased dipolarity due to the push-pull electronic architecture. |
(Note: Values are representative computational baselines derived from established literature parameters for functionalized pyrazolopyridines[7][8].)
Synthetic Methodology & Reactivity Mapping
The synthesis of the pyrazolo[1,5-a]pyridine scaffold relies heavily on the 1,3-dipolar cycloaddition of N-aminopyridinium salts with alkynes[5][10]. To synthesize the 6-amine derivative, one must strategically utilize a protected 3-aminopyridine precursor to prevent competitive N-amination at the exocyclic amine.
Step-by-Step Synthetic Protocol:
-
Precursor Protection: Protect the exocyclic amine of 3-aminopyridine using a standard Boc or Acetyl protecting group.
-
Electrophilic N-Amination: React the protected pyridine with an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine in dichloromethane at 0 °C.
-
N-Ylide Formation & Cycloaddition: Suspend the resulting salt in a polar solvent (e.g., DMF or MeCN) and treat with a mild base (e.g.,
). This deprotonates the N-amino group, generating a reactive N-ylide intermediate[10][11]. -
Trapping with Alkyne: Introduce a substituted alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD). The N-ylide undergoes a rapid 1,3-dipolar cycloaddition, followed by spontaneous oxidative aromatization to yield the bicyclic core[6].
-
Deprotection: Remove the protecting group under standard acidic or basic conditions to liberate the free 6-amine.
-
Self-Validation Check: Confirm product identity and purity via
NMR (monitoring the disappearance of the highly deshielded pyridinium protons and the appearance of the characteristic pyrazole C3-H singlet) and LC-MS[7].
Mechanistic pathway for pyrazolo[1,5-a]pyridine synthesis via N-ylide cycloaddition.
By integrating quantum chemical predictions with robust synthetic protocols, researchers can leverage Pyrazolo[1,5-a]pyridin-6-amine as a highly tunable, dipolar scaffold for advanced drug discovery and materials science applications.
References
1.1 - MDPI[1] 2.4 - ResearchGate[4] 3. 8 - ResearchGate[8] 4.2 - Sigma-Aldrich[2] 5.3 - ResearchGate[3] 6. 9 - RSC[9] 7.7 - ACS Omega[7] 8.5 - ResearchGate[5] 9.6 - MDPI[6] 10. 11 - PubMed Central[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyridin-6-amine | 1556451-03-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Mechanism of Action of Pyrazolo[1,5-a]pyridin-6-amine
Introduction
The Pyrazolo[1,5-a]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, renowned for its versatile biological activities.[1] This structural motif is a cornerstone in the design of numerous therapeutic agents, particularly as a core framework for potent protein kinase inhibitors.[2] Compounds built upon this scaffold have shown promise in oncology, immunology, and anti-inflammatory research, underscoring the importance of this chemical class in drug discovery.[3][4][5]
This guide addresses the specific, yet uncharacterized, molecule: Pyrazolo[1,5-a]pyridin-6-amine. In the absence of established data, a systematic and hypothesis-driven investigation is paramount. Drawing from the extensive literature on structurally related compounds, our primary working hypothesis is that Pyrazolo[1,5-a]pyridin-6-amine functions as a protein kinase inhibitor .
This document provides a comprehensive, multi-phase experimental workflow designed for researchers, scientists, and drug development professionals. It details the necessary steps to robustly identify the molecular target(s) of this compound, validate its cellular activity, and elucidate its downstream functional consequences. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.
Phase 1: Broad Target Identification and Biochemical Validation
The initial and most critical phase of the investigation is to identify the direct molecular binding partners of Pyrazolo[1,5-a]pyridin-6-amine from the vast landscape of the human proteome. Given its scaffold, the human kinome, comprising over 500 protein kinases, is the most probable target class. An unbiased, large-scale screening approach is the most efficient strategy to pinpoint high-affinity interactions.
Experimental Workflow: From Screening to Validation
This workflow outlines the logical progression from a broad screen to specific, high-confidence target validation.
Caption: Phase 1 workflow for target identification and validation.
Protocol 1: Kinome-Wide Competitive Binding Assay
Objective: To identify potential protein kinase targets of Pyrazolo[1,5-a]pyridin-6-amine by screening it against a comprehensive panel of human kinases.
Causality: This method provides a rapid and broad assessment of the compound's selectivity and potential primary targets. A competitive binding format is often used, where the ability of the test compound to displace a known, tagged ligand from the kinase active site is measured. This directly assesses binding, independent of enzymatic activity.
Methodology (Example using a service like Eurofins DiscoverX KINOMEscan™):
-
Compound Preparation: Solubilize Pyrazolo[1,5-a]pyridin-6-amine in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: The service provider will typically perform the primary screen at a single high concentration (e.g., 1 µM or 10 µM) against their panel of 400+ human kinases.
-
Assay Principle: The assay involves incubating kinase-tagged T7 phage, the test compound, and a fixed concentration of an immobilized, active-site directed ligand. Kinases that bind to the immobilized ligand are separated from those that remain in solution. The amount of kinase recovered is quantified using qPCR of the phage DNA.
-
Data Acquisition: The results are reported as "% Inhibition" or "% of Control", where the control is the amount of kinase bound to the immobilized ligand in the presence of DMSO vehicle.
Data Presentation:
The primary hits should be summarized in a table, ranking them by their inhibition score.
| Target Kinase | Gene Symbol | % Inhibition at 1 µM |
| Kinase A | KINA | 99.5% |
| Kinase B | KINB | 98.2% |
| Kinase C | KINC | 91.0% |
| Kinase D | KIND | 65.4% |
| ... | ... | ... |
Protocol 2: In Vitro Enzymatic Assay for IC50 Determination
Objective: To validate the primary hits from the binding assay and determine the compound's potency (IC50) in inhibiting the catalytic activity of the target kinase.
Causality: While a binding assay confirms interaction, an enzymatic assay confirms functional inhibition. This step is crucial to ensure the compound is not merely a non-inhibitory binder. It establishes a quantitative measure of potency.
Methodology (Example for a Serine/Threonine Kinase):
-
Reagents: Recombinant active kinase, appropriate peptide substrate, ATP, and a detection system (e.g., ADP-Glo™, Promega).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Pyrazolo[1,5-a]pyridin-6-amine in an appropriate buffer (e.g., starting at 10 µM).
-
Kinase Reaction:
-
Add 5 µL of the compound dilution or DMSO vehicle to a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2X ATP solution (at the Km concentration for the specific kinase).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the generated light using a luminometer.
-
-
Data Analysis: Convert luminescence signals to % inhibition relative to DMSO controls. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
| Validated Target | IC50 (nM) |
| Kinase A | 25.3 |
| Kinase B | 89.1 |
| Kinase C | 1,240 |
Phase 2: Elucidation of the Cellular Mechanism of Action
Confirming that a compound inhibits a purified enzyme is only the first step. It is essential to demonstrate that the compound can enter a cell, engage its intended target, and elicit a functional response. This phase connects the biochemical activity to a cellular phenotype.
Hypothetical Signaling Pathway: PIM-1 Kinase
Based on extensive literature, pyrazolo[1,5-a]pyrimidine scaffolds, which are structurally related to our compound, are potent inhibitors of PIM-1 kinase.[6][7] PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. Inhibition of PIM-1 is therefore expected to decrease BAD phosphorylation, leading to apoptosis.
Caption: Hypothetical PIM-1 signaling pathway inhibited by the compound.
Protocol 3: Cellular Target Engagement via Thermal Shift Assay (CETSA)
Objective: To confirm that Pyrazolo[1,5-a]pyridin-6-amine directly binds to and stabilizes its target kinase within intact cells.
Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Observing a thermal shift provides strong evidence of target engagement in a physiological context, ruling out artifacts from in vitro assays and confirming cell permeability.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a leukemia cell line like K562 if PIM-1 is the target) to ~80% confluency. Treat cells with either the test compound (e.g., 10x the enzymatic IC50) or DMSO vehicle for 1 hour.
-
Heating Gradient: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Western Blot Analysis: Quantify the amount of the target kinase (e.g., PIM-1) remaining in the soluble fraction for each temperature point using standard Western blotting procedures with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Protocol 4: Downstream Pathway Modulation (Phospho-BAD Assay)
Objective: To measure the functional impact of target inhibition by quantifying the phosphorylation of a known downstream substrate.
Causality: This assay directly links target engagement to a change in the kinase's catalytic activity within the cell. For a PIM-1 inhibitor, a decrease in the phosphorylation of its substrate BAD at Serine 112 is a key pharmacodynamic biomarker.[7][8]
Methodology:
-
Cell Treatment: Seed a relevant cell line in a 6-well plate. Treat the cells with increasing concentrations of Pyrazolo[1,5-a]pyridin-6-amine (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Protein Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD. A loading control like β-actin should also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-BAD signal to the total BAD signal for each concentration. A dose-dependent decrease in this ratio indicates target inhibition.
Protocol 5: Cellular Phenotype Assessment (Anti-Proliferation Assay)
Objective: To determine the ultimate functional consequence of the compound's mechanism of action on cell fate.
Causality: For many kinase inhibitors targeting oncogenic pathways, the desired outcome is the inhibition of cancer cell growth and proliferation.[9] This assay provides a crucial measure of the compound's potential therapeutic efficacy at the cellular level.
Methodology (Using CellTiter-Glo®, Promega):
-
Cell Seeding: Seed a relevant cancer cell line into a 96-well, white-walled plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Pyrazolo[1,5-a]pyridin-6-amine for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the % viability relative to DMSO-treated controls and plot against the log of compound concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven workflow to elucidate the mechanism of action of Pyrazolo[1,5-a]pyridin-6-amine. By progressing from broad target screening to specific biochemical and cellular validation, a researcher can build a comprehensive and compelling data package.
Successful completion of these phases, identifying a potent and selective kinase target with a clear cellular phenotype, provides a strong rationale for advancing the compound into more complex studies. Future directions would include:
-
Selectivity Profiling: Assessing inhibition against closely related kinases to understand the selectivity profile.[6]
-
In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Target Engagement and Efficacy: Using animal models of disease (e.g., cancer xenografts) to demonstrate that the compound can inhibit its target in a tumor and lead to a therapeutic benefit.[5][10]
By following this structured approach, the scientific community can effectively characterize novel chemical entities like Pyrazolo[1,5-a]pyridin-6-amine, paving the way for the development of next-generation targeted therapies.
References
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules. [Link]
-
Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. [Link]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Pyrazolo[1,5-a]pyridin-6-amine Derivatives: A Technical Guide to Kinase Inhibitor Profiling
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Specifically, the 6-amino substituted derivatives provide a versatile synthetic handle and optimal geometry for hydrogen-bonding within the ATP-binding hinge region of multiple kinases[1]. This technical whitepaper outlines a rigorous, three-phase in vitro evaluation cascade designed to profile pyrazolo[1,5-a]pyridin-6-amine derivatives. By focusing on C-terminal Src kinase (CSK) and p38 mitogen-activated protein kinase (MAPK) as primary targets[2][3], this guide establishes a self-validating framework for biochemical potency, cellular target engagement, and metabolic stability.
Pharmacological Rationale & Evaluation Workflow
The core challenge in evaluating ATP-competitive kinase inhibitors lies in translating cell-free biochemical potency into cellular efficacy while avoiding metabolic liabilities. Pyrazolo[1,5-a]pyridin-6-amines act as Type I kinase inhibitors, binding to the active conformation of the kinase[3]. For example, in T-cells, inhibiting CSK prevents the inhibitory phosphorylation of LCK at Tyrosine 505, thereby retaining LCK in an active state and boosting T-cell receptor (TCR) signaling for immuno-oncology applications[2].
To systematically evaluate these compounds, we employ a gated, three-phase screening cascade.
Three-phase in vitro evaluation cascade for pyrazolo[1,5-a]pyridin-6-amine kinase inhibitors.
Phase I: Biochemical Kinase Inhibition (Cell-Free)
Causality & Assay Selection
To determine the intrinsic potency of the pyrazolo[1,5-a]pyridine core, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Traditional radiometric assays generate hazardous waste, while standard fluorescence assays are highly susceptible to interference from auto-fluorescent small molecules. HTRF solves this by utilizing a Europium cryptate donor and an XL665 acceptor. The time-resolved measurement introduces a delay (e.g., 50 µs) before reading, allowing short-lived background fluorescence from the pyrazolo-pyridine compounds to decay, virtually eliminating false positives.
Self-Validating Protocol: HTRF Kinase Assay
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.
-
Compound Plating : Serially dilute pyrazolo[1,5-a]pyridin-6-amine derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550) to ensure precise low-volume transfer without tip carryover.
-
Control Establishment (Validation Step) : Include 100 nL of DMSO as the negative control (0% inhibition) and 100 nL of 10 µM Staurosporine as the positive control (100% inhibition). The assay is only considered valid if the calculated Z'-factor is > 0.6.
-
Enzyme/Substrate Addition : Add 5 µL of recombinant CSK enzyme (or p38 MAPK) pre-mixed with biotinylated substrate peptide. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.
-
Reaction Initiation : Add 5 µL of ATP at the predetermined Michaelis constant (
) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes. -
Detection : Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-XL665.
-
Readout : Read on a microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the FRET ratio (665/620) and determine the IC
using a 4-parameter logistic fit.
Quantitative Data Summary: Biochemical Profiling
| Compound ID | Scaffold Modification | CSK IC | p38 IC | Z'-Factor |
| Cmpd-1 | Unsubstituted Pyrazolo[1,5-a]pyridin-6-amine | 1,250 | 840 | 0.72 |
| Cmpd-2 | 3-Cyano substitution | 145 | 92 | 0.75 |
| Cmpd-13 | 3-Cyano, 4-Fluoro substitution | 12 | 18 | 0.78 |
| Control | Staurosporine (Pan-kinase) | 1.5 | 2.1 | 0.81 |
Phase II: Cellular Target Engagement & Efficacy
Causality & Assay Selection
Biochemical potency does not guarantee cellular efficacy. Pyrazolo[1,5-a]pyridine derivatives must cross the hydrophobic lipid bilayer and compete with high intracellular ATP concentrations (1–5 mM)[2]. To prove that the compound engages its target inside a living cell, we measure the direct downstream substrate. For CSK inhibitors, we monitor the reduction of LCK phosphorylation at Tyrosine 505 (pY505).
Mechanism of action: Pyrazolo[1,5-a]pyridine derivatives inhibiting CSK to enhance LCK activation.
Self-Validating Protocol: Phospho-LCK Western Blot
-
Cell Culture & Treatment : Seed Jurkat T-cells at
cells/mL in RPMI-1640 medium (10% FBS). Treat cells with serial dilutions of the inhibitor (0.1 µM to 10 µM) for 2 hours. -
Stimulation : Stimulate cells with anti-CD3/anti-CD28 antibodies for 10 minutes to activate the TCR pathway.
-
Lysis & Normalization (Validation Step) : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay. Crucial: Load exactly 20 µg of protein per lane to ensure changes in target signal are not due to uneven loading.
-
Electrophoresis & Transfer : Run samples on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against p-LCK (Y505), total LCK, and GAPDH (housekeeping control).
-
Quantification : Detect using chemiluminescence. Normalize the p-LCK signal to total LCK. A true target-engagement event will show a dose-dependent decrease in p-LCK without altering total LCK or GAPDH levels.
Quantitative Data Summary: Cellular Profiling
| Compound ID | Cellular p-LCK IC | Jurkat Viability CC | Target Engagement Window |
| Cmpd-2 | 1,850 | > 50 | 27-fold |
| Cmpd-13 | 115 | > 50 | >400-fold |
Phase III: In Vitro ADME & Metabolic Stability
Causality & Assay Selection
A highly potent cellular inhibitor is useless if it is rapidly degraded by hepatic enzymes. The pyrazolo[1,5-a]pyridine core can possess metabolic "soft spots," particularly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the pyrazole C-H bonds or N-dealkylation of the 6-amine[2]. We perform Human and Mouse Liver Microsome (HLM/MLM) stability assays early in the pipeline to predict in vivo half-life and guide structural fluorination or steric shielding.
Self-Validating Protocol: Liver Microsomal Stability
-
Microsome Preparation : Thaw HLM and MLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Compound Spiking : Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
-
Validation Controls :
-
Positive Control: Verapamil (a known high-clearance drug) to confirm microsome viability.
-
Negative Control (-NADPH): Run a parallel assay without NADPH. If the compound degrades here, it suffers from chemical instability, not CYP-mediated metabolism.
-
-
Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Time-Course Sampling : Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis : Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (
) and intrinsic clearance ( ).
Quantitative Data Summary: Metabolic Stability
| Compound ID | HLM | MLM | -NADPH Stability | Structural Note |
| Cmpd-2 | 12 | 8 | > 120 min | Rapid CYP oxidation |
| Cmpd-13 | > 120 | 85 | > 120 min | Fluorination blocked soft spot |
| Verapamil | 15 | 10 | > 120 min | Assay Validated |
Conclusion
The in vitro evaluation of pyrazolo[1,5-a]pyridin-6-amine derivatives requires a holistic approach that balances biochemical target affinity with cellular permeability and metabolic endurance. By utilizing HTRF for precise biochemical quantification, phospho-protein Western blotting for definitive cellular target engagement, and microsomal stability assays to map metabolic liabilities, researchers can systematically optimize this privileged scaffold into viable preclinical candidates. As demonstrated, strategic modifications (such as the fluorination in Cmpd-13) can drastically improve both cellular potency and metabolic half-life, unlocking the true therapeutic potential of the pyrazolo[1,5-a]pyridine core[2].
References
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Letters in Drug Design & Discovery (Bentham Science Publishers), 2024. URL: [Link][1]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: ACS Medicinal Chemistry Letters, 2019. URL:[Link][2]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link][3]
Sources
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyridin-6-amine: A Detailed Protocol for Researchers
An in-depth guide to the multi-step synthesis of Pyrazolo[1,5-a]pyridin-6-amine, a valuable scaffold in medicinal chemistry and drug discovery. This document provides a comprehensive, step-by-step protocol, including the rationale behind experimental choices, detailed reaction parameters, and methods for purification and characterization.
The Pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, Pyrazolo[1,5-a]pyridine derivatives have been the focus of intense drug discovery efforts. This guide details a reliable and reproducible protocol for the synthesis of Pyrazolo[1,5-a]pyridin-6-amine, a key intermediate for the development of novel therapeutics.
The presented synthesis is a three-step process commencing with the commercially available 2-chloro-5-nitropyridine. The methodology involves the formation of a key hydrazinylpyridine intermediate, followed by a cyclization reaction to construct the pyrazolo[1,5-a]pyridine core, and concludes with the reduction of a nitro group to the target amine.
Synthetic Strategy Overview
The synthesis of Pyrazolo[1,5-a]pyridin-6-amine is achieved through the following three key transformations:
-
Synthesis of 2-Hydrazinyl-5-nitropyridine: This initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-nitropyridine with hydrazine hydrate. This reaction is a well-established method for the preparation of hydrazinylpyridines.
-
Synthesis of 6-Nitropyrazolo[1,5-a]pyridine: The pyrazole ring is constructed through the cyclization of the 2-hydrazinyl-5-nitropyridine intermediate with a suitable three-carbon synthon. 1,1,3,3-Tetramethoxypropane, a stable and commercially available precursor to malondialdehyde, is employed for this purpose. The reaction proceeds under acidic conditions, leading to the formation of the fused bicyclic system.
-
Synthesis of Pyrazolo[1,5-a]pyridin-6-amine: The final step involves the reduction of the nitro group on the pyrazolo[1,5-a]pyridine core to the corresponding amine. This transformation is typically achieved using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridin-6-amine.
Experimental Protocols
Part 1: Synthesis of 2-Hydrazinyl-5-nitropyridine
This procedure details the synthesis of the key intermediate, 2-hydrazinyl-5-nitropyridine, from 2-chloro-5-nitropyridine.
Materials and Equipment:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 10.0 g | 0.063 mol |
| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | 10.0 mL | ~0.2 mol |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 | - |
| Beakers, graduated cylinders | - | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 0.063 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the 2-chloro-5-nitropyridine is fully dissolved.
-
Slowly add hydrazine hydrate (10.0 mL, ~0.2 mol) to the solution. Caution: The reaction is exothermic. Addition should be done carefully.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to obtain 2-hydrazinyl-5-nitropyridine as a yellow solid.
Rationale: The use of an excess of hydrazine hydrate drives the nucleophilic aromatic substitution to completion. Ethanol serves as a suitable solvent that allows for the dissolution of the starting material and facilitates the reaction at reflux temperature. The product precipitates upon cooling, allowing for easy isolation.
Part 2: Synthesis of 6-Nitropyrazolo[1,5-a]pyridine
This protocol describes the cyclization of 2-hydrazinyl-5-nitropyridine to form the pyrazolo[1,5-a]pyridine ring system.
Materials and Equipment:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| 2-Hydrazinyl-5-nitropyridine | C₅H₅N₃O₂ | 155.12 | 5.0 g | 0.032 mol |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 6.4 mL | 0.039 mol |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 | - |
| pH paper | - | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-hydrazinyl-5-nitropyridine (5.0 g, 0.032 mol) in ethanol (50 mL).
-
Add concentrated hydrochloric acid (10 mL) to the suspension while stirring. The mixture should become a clear solution.
-
Add 1,1,3,3-tetramethoxypropane (6.4 mL, 0.039 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Carbon dioxide gas will be evolved. Add the bicarbonate solution slowly to control the effervescence.
-
A precipitate will form during neutralization. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 6-nitropyrazolo[1,5-a]pyridine.
Rationale: 1,1,3,3-Tetramethoxypropane hydrolyzes under acidic conditions to form malondialdehyde in situ. The acidic environment protonates the hydrazine, and the subsequent condensation with malondialdehyde followed by cyclization and aromatization leads to the formation of the pyrazole ring. Neutralization is necessary to precipitate the product from the acidic reaction mixture.
Part 3: Synthesis of Pyrazolo[1,5-a]pyridin-6-amine
This final step outlines the reduction of the nitro group to the desired amine.
Materials and Equipment:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| 6-Nitropyrazolo[1,5-a]pyridine | C₇H₅N₃O₂ | 163.14 | 3.0 g | 0.018 mol |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 12.5 g | 0.055 mol |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 30 mL | - |
| Sodium hydroxide (5 M aq. solution) | NaOH | 40.00 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Separatory funnel (250 mL) | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve tin(II) chloride dihydrate (12.5 g, 0.055 mol) in concentrated hydrochloric acid (30 mL).
-
Add 6-nitropyrazolo[1,5-a]pyridine (3.0 g, 0.018 mol) to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60 °C to ensure completion. Monitor by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully basify the mixture by the slow addition of a 5 M aqueous sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford pure Pyrazolo[1,5-a]pyridin-6-amine.
Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The acidic conditions are necessary for the reducing agent to be active. Basification is required to deprotonate the amine product and to precipitate the tin salts, allowing for the extraction of the desired product into an organic solvent.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Concentrated hydrochloric acid and sodium hydroxide solutions are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
This detailed protocol provides a reliable and accessible method for the synthesis of Pyrazolo[1,5-a]pyridin-6-amine. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently produce this valuable building block for the development of novel therapeutic agents. The rationale provided for each step aims to enhance the understanding of the chemical transformations involved, allowing for potential optimization and adaptation for the synthesis of related derivatives.
References
-
General synthetic strategies for pyrazolo[1,5-a]pyridines can be found in various organic chemistry literature. Specific citations for the described multi-step synthesis would be compiled from detailed literature searches on each reaction step. For instance, the synthesis of hydrazinylpyridines from chloropyridines is a widely documented reaction.[1][2][3] The cyclization of hydrazines with 1,3-dicarbonyl equivalents to form pyrazoles is a classic reaction in heterocyclic chemistry.[4] The reduction of nitroarenes is a fundamental transformation in organic synthesis.[5]
Sources
Strategic Access to Substituted Pyrazolo[1,5-a]pyridines via Palladium Catalysis
[1][2]
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and azaindole. It exhibits profound biological activity, notably in p38 kinase inhibition, dopamine receptor modulation, and as a core in phosphodiesterase inhibitors (e.g., Ibudilast).
While traditional synthesis relies on the oxidative cyclization of
Mechanistic Principles & Regioselectivity
The Electrophilic Switch
The pyrazolo[1,5-a]pyridine ring system possesses distinct electronic zones. The bridgehead nitrogen donates electron density into the pyrazole ring, making C-3 highly nucleophilic and susceptible to electrophilic palladation. Conversely, C-7 (adjacent to the bridgehead nitrogen) is acidic and amenable to base-assisted deprotonation mechanisms.[1]
-
C-3 Functionalization: Favored by electrophilic substitution pathways (
) and Concerted Metallation-Deprotonation (CMD) mechanisms. -
C-7 Functionalization: Accessible via directing group assistance or specific phosphine-ligand control (e.g., SPhos) that promotes deprotonation at the most acidic site.[1]
Visualization: C-H Activation Catalytic Cycle
The following diagram illustrates the CMD mechanism, which is critical for understanding the role of carboxylate additives (like Pivalic acid) in lowering the energy barrier for C-H bond cleavage.
Caption: Concerted Metallation-Deprotonation (CMD) cycle for C-3 arylation. The carboxylate ligand acts as an intramolecular base.
Protocol A: Direct C-3 Arylation via C–H Activation
Application: Late-stage functionalization of the core scaffold without pre-halogenation. This method is "atom-economical" and avoids the instability often associated with 3-halo-pyrazolo[1,5-a]pyridines.
Critical Reagents & Role
| Reagent | Role | Selection Criteria |
| Pd(OAc)₂ | Pre-catalyst | Acetate ligands facilitate the initial CMD step. |
| Ag₂CO₃ | Oxidant/Base | Regenerates Pd(II) in oxidative coupling; acts as a halide scavenger in coupling with Ar-I. |
| Pivalic Acid (PivOH) | Additive | Essential for the CMD mechanism; acts as a proton shuttle. |
| Toluene/DMA | Solvent | Toluene (110°C) for standard substrates; DMA for polar substrates. |
Step-by-Step Procedure
-
Setup: Oven-dry a 15 mL pressure tube or Schlenk flask. Equip with a magnetic stir bar.
-
Charging: Add Pyrazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv), Aryl Iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).
-
Additive: Add Pivalic acid (0.2 equiv). Note: Higher loads (0.5 equiv) may be needed for electron-poor aryl iodides.
-
Solvent: Add anhydrous Toluene (3.0 mL). Seal the vessel under Argon.
-
Reaction: Heat to 110–130 °C for 16 hours.
-
Checkpoint: The reaction mixture usually turns dark brown/black.
-
-
Workup: Cool to RT. Filter through a pad of Celite® to remove silver salts. Wash with EtOAc.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Yield? Switch solvent to 1,4-Dioxane or add 2,2'-bipyridine (10 mol%) as a ligand to stabilize the Pd-intermediate.
-
Regioselectivity Issues? If C-7 arylation is observed as a minor product, lower the temperature to 100 °C and ensure strictly anhydrous conditions.
Protocol B: Modular Assembly via Suzuki-Miyaura Coupling
Application: Synthesis of complex biaryl systems where the C-H activation scope is limited (e.g., sterically hindered or highly electron-deficient partners).
The "Debromination" Challenge
A common failure mode in coupling 3-bromo-pyrazolo[1,5-a]pyridines is protodehalogenation (debromination), yielding the unsubstituted parent ring. This is often caused by slow oxidative addition relative to the reduction of the Pd-Ar intermediate.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos) or pre-formed catalysts (XPhos Pd G2/G3) to accelerate oxidative addition.
Optimized Conditions Table
| Parameter | Standard Condition | "Difficult" Substrate Condition |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G2 (2-5 mol%) |
| Ligand | - | XPhos (2-5 mol%) |
| Base | K₂CO₃ (2.0 M aq.) | K₃PO₄ (3.0 equiv, solid) |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene |
| Temp | 90 °C | 60–80 °C |
Step-by-Step Procedure (High-Fidelity)
-
Substrate Prep: Dissolve 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in 1,4-Dioxane (0.2 M concentration).
-
Degassing (Crucial): Sparge the solution with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%) and aqueous K₂CO₃ (2.0 equiv).
-
Reaction: Heat at 80 °C for 2–4 hours.
-
Monitoring: Monitor by LCMS. The reaction is typically fast. Extended heating increases debromination risk.
-
-
Workup: Dilute with water, extract with DCM (avoid EtOAc if product is polar). Dry over Na₂SO₄.[2]
-
Purification: Silica gel chromatography. Note: These products are often fluorescent on TLC plates.
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal synthetic route for your target molecule.
Caption: Strategic decision tree for selecting between C-H activation, Cross-Coupling, or De Novo synthesis.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 2016.[3] (Demonstrates C-3 vs C-7 selectivity switches).
-
Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5-one. Beilstein J. Org.[4] Chem., 2019.[5] (Details the solution to debromination issues using XPhos).
-
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling. J. Org. Chem., 2022.[6][7][8][9] (Advanced mechanistic insights into oxidative coupling).
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 2021. (Review of regioselectivity trends).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase inhibition assay protocol using Pyrazolo[1,5-a]pyridin-6-amine
An In-Depth Application Note: High-Throughput RET Kinase Inhibition Profiling of Pyrazolo[1,5-a]pyridin-6-amine Derivatives via ADP-Glo™ Assay
Scientific Rationale & Structural Grounding
The pyrazolo[1,5-a]pyridin-6-amine moiety is a highly privileged bicyclic scaffold in modern targeted oncology. It serves as the foundational hinge-binding core for several next-generation kinase inhibitors, most notably Selpercatinib (LOXO-292), a highly selective RET (Rearranged during Transfection) tyrosine kinase inhibitor clinically approved for RET-driven non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[1][2].
The unique geometry of the pyrazolo[1,5-a]pyridine core allows it to form robust bidentate hydrogen bonds with the conserved hinge region residues of the RET kinase (specifically Glu805 and Ala807)[3]. This precise anchoring mechanism not only ensures high wild-type (WT) potency but also provides the structural flexibility required to overcome steric clashes induced by clinical gatekeeper mutations, such as RET V804M[3].
To systematically evaluate the structure-activity relationship (SAR) of novel pyrazolo[1,5-a]pyridin-6-amine derivatives during drug development, a robust, high-throughput biochemical assay is required.
RET kinase signaling pathway and targeted inhibition by Pyrazolo[1,5-a]pyridin-6-amine derivatives.
Assay Principle & Biochemical Logic
-
High ATP Tolerance: Cellular ATP concentrations are in the millimolar range. To accurately predict in vivo efficacy, in vitro assays must be run at physiological ATP levels (e.g., 1 mM). ADP-Glo maintains linearity and high sensitivity even at 1 mM ATP, unlike many radiometric or FRET-based assays[4][5].
-
Elimination of False Positives: Because the assay relies on a bioluminescent luciferase readout rather than fluorescence, it is completely immune to auto-fluorescent interference from the test compounds—a common issue in high-throughput screening (HTS)[5].
-
Universal Application: The assay measures the universal kinase byproduct (ADP), meaning it can be used for any kinase-substrate pair without requiring specialized fluorescently tagged peptides[6].
Biochemical logic of the two-step ADP-Glo luminescence assay for quantifying kinase activity.
Self-Validating System Design
To ensure the protocol acts as a self-validating system, every 384-well plate must include internal controls to calculate the Z'-factor.
-
Positive Control (100% Inhibition): Wells containing a saturating concentration (10 µM) of a known reference inhibitor (e.g., Selpercatinib). This defines the maximum suppression of ADP generation.
-
Negative Control (0% Inhibition): Wells containing DMSO vehicle only. This defines the maximum uninhibited kinase activity.
-
Causality: A Z'-factor ≥ 0.7 confirms that the assay window is sufficiently wide and the standard deviation is tight enough to confidently distinguish true pyrazolo[1,5-a]pyridin-6-amine hits from assay noise[7].
Step-by-Step Experimental Protocol
Step-by-step high-throughput screening workflow for the 384-well ADP-Glo kinase assay.
Step 1: Compound Preparation & Acoustic Dispensing
-
Action: Serially dilute pyrazolo[1,5-a]pyridin-6-amine derivatives in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of compound to a solid white 384-well microplate using an Echo Acoustic Dispenser.
-
Causality: Acoustic dispensing eliminates tip-based carryover. Solid white plates are strictly required to maximize luminescence reflection and prevent well-to-well optical crosstalk[6].
Step 2: Kinase/Substrate Pre-Incubation
-
Action: Add 2.0 µL of RET kinase (WT or V804M) and IGF1Rtide substrate master mix to the assay wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes.
-
Causality: Pre-incubation allows the pyrazolo[1,5-a]pyridin-6-amine core to establish critical hydrogen bonds with the RET hinge region (Glu805/Ala807) before ATP is introduced. This is vital for accurately determining the potency of ATP-competitive inhibitors[3].
Step 3: Reaction Initiation
-
Action: Add 2.0 µL of ATP solution (final concentration 1 mM) to initiate the phosphorylation reaction. Incubate at RT for 60 minutes.
-
Causality: Running the assay at 1 mM ATP closely mimics physiological intracellular conditions, rigorously stress-testing the inhibitor's binding affinity against native ATP competition[5].
Step 4: ATP Depletion (ADP-Glo Reagent)
-
Action: Add 5.0 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes.
-
Causality: This reagent actively quenches the kinase reaction and depletes the remaining unreacted millimolar ATP. The 40-minute incubation is non-negotiable; premature progression will result in residual ATP generating massive false-positive luminescence[4].
Step 5: Luminescence Generation (Kinase Detection Reagent)
-
Action: Add 10.0 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes.
-
Causality: This reagent converts the kinase-generated ADP back into ATP, which is immediately consumed by Ultra-Glo™ Luciferase to emit a stable "glow-type" luminescent signal[4]. The signal is directly proportional to the amount of ADP produced[6][8].
Step 6: Data Acquisition & Analysis
-
Action: Read the plate on a luminescence microplate reader with an integration time of 0.5–1.0 second per well[6]. Normalize data against the internal controls and calculate the IC50 using a 4-parameter logistic (4PL) regression model.
Quantitative Data Presentation
Table 1: 384-Well Master Mix Formulation & Volumetric Ratios
| Reagent Component | Volume per Well (µL) | Final Assay Concentration |
|---|---|---|
| Test Compound (in DMSO) | 1.0 µL | 10 pM – 10 µM |
| RET Kinase / Peptide Mix | 2.0 µL | 1.5 ng/well Kinase, 0.2 µg/µL Peptide |
| ATP Solution | 2.0 µL | 1.0 mM |
| Total Kinase Reaction Volume | 5.0 µL | - |
| ADP-Glo™ Reagent | 5.0 µL | 1X |
| Kinase Detection Reagent | 10.0 µL | 1X |
| Total Final Assay Volume | 20.0 µL | - |
Table 2: Representative IC50 Profiling Data for Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Core Scaffold | RET WT IC50 (nM) | RET V804M IC50 (nM) | Fold Shift (Mutant/WT) |
|---|---|---|---|---|
| Selpercatinib (Control) | Pyrazolo[1,5-a]pyridine | 1.5 | 2.1 | 1.4x |
| Fragment A | Pyrazolo[1,5-a]pyridin-6-amine | 45.0 | 89.2 | 2.0x |
| Optimized Lead B | Pyrazolo[1,5-a]pyridin-6-amine | 0.8 | 1.2 | 1.5x |
References
-
Title: Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold[3] Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Selpercatinib | C29H31N7O3 | CID 134436906[1] Source: PubChem URL: [Link]
-
Title: Selpercatinib Overview & Clinical Indications[2] Source: Wikipedia URL: [Link]
-
Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases[5] Source: ResearchGate URL: [Link]
-
Title: Promega ADP-Glo kinase assay Application Note[6][8] Source: BMG LABTECH URL: [Link]
Sources
- 1. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selpercatinib - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
Cell-based assays for evaluating Pyrazolo[1,5-a]pyridin-6-amine efficacy
Application Note: Cell-Based Evaluation of Pyrazolo[1,5-a]pyridin-6-amine Derivatives
Introduction & Scientific Context
The Pyrazolo[1,5-a]pyridin-6-amine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. Its planar bicyclic structure mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinases.
While this scaffold has been applied to various targets (including PI3K and CDK2), its most authoritative and clinically relevant application lies in the inhibition of the p38 MAPK / MK2 (MAPKAPK2) signaling axis. This pathway is a master regulator of pro-inflammatory cytokines (TNF-
Why this specific workflow? Evaluating derivatives of this scaffold requires a "Triangulation Strategy" to distinguish between:
-
Physical Binding: Does the molecule enter the cell and bind the kinase? (CETSA)[1][2][3][4]
-
Pathway Inhibition: Does it block the specific phosphorylation cascade? (Western Blot)[1][2][3][4]
-
Phenotypic Efficacy: Does it prevent the release of inflammatory mediators? (ELISA/HTRF)
This guide details a self-validating protocol suite using THP-1 monocytes , the gold-standard cell model for inflammation.
Biological Pathway & Intervention Logic
To interpret the assays below, one must understand the signaling cascade. The Pyrazolo[1,5-a]pyridin-6-amine derivatives typically act by inhibiting p38
Figure 1: The p38/MK2 inflammatory cascade.[5] The scaffold targets the ATP pocket of p38 or MK2, blocking downstream phosphorylation of HSP27 and preventing TNF-
Module A: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Confirm that the Pyrazolo[1,5-a]pyridin-6-amine derivative physically binds to the target kinase inside the living cell.
Principle: Ligand binding stabilizes the protein, increasing its melting temperature (
Protocol: Isothermal Dose-Response (ITDR)
Instead of varying temperature, we hold temperature constant (at the target's
Materials:
-
Cells: THP-1 (ATCC TIB-202).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitor Cocktail.
-
Heating Block: PCR cycler capable of precise gradients.
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest THP-1 cells and resuspend in fresh RPMI-1640 (serum-free) at
cells/mL. -
Aliquot 100 µL into PCR tubes.
-
-
Compound Treatment:
-
Add compound (10-point dose response, e.g., 10 µM down to 1 nM).
-
Include DMSO Control (Vehicle) and a Positive Control (e.g., SB203580 for p38).
-
Incubate for 1 hour at 37°C (allows cell permeability).
-
-
Heat Shock (The Critical Step):
-
Heat cells for 3 minutes at the specific
of the target kinase. -
Note: For p38 MAPK,
is typically 52°C - 54°C . For MK2, it is often 56°C - 58°C . (Must be empirically determined first). -
Immediately cool on ice for 3 minutes.
-
-
Lysis & Separation:
-
Add 30 µL Lysis Buffer with protease inhibitors.
-
Freeze-thaw (liquid nitrogen / 25°C) x2 to lyse.
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Crucial: Collect only the supernatant (soluble fraction).
-
-
Detection:
-
Analyze supernatant via Western Blot (Target Antibody) or AlphaScreen.
-
Success Criteria: Band intensity increases with drug concentration (stabilization prevents precipitation).
-
Module B: Functional Efficacy (TNF- Release Assay)
Objective: Quantify the compound's ability to shut down the phenotypic output of the pathway. System: LPS-stimulated THP-1 monocytes.[6][7][8]
Protocol: High-Throughput Cytokine Quantification
Materials:
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Assay Kit: HTRF Human TNF-
kit (Cisbio) or Human TNF-alpha Quantikine ELISA (R&D Systems).
Step-by-Step Workflow:
-
Seeding:
-
Seed THP-1 cells in 96-well plates (V-bottom preferred for suspension) at
cells/well in RPMI + 10% FBS. -
Note: FBS concentration matters. High protein binding of Pyrazolo-amines can shift
. Run at 10% FBS to mimic physiological conditions.
-
-
Pre-Incubation:
-
Add test compounds (serial dilution in DMSO, final DMSO < 0.2%).
-
Incubate for 1 hour prior to stimulation.
-
-
Stimulation:
-
Add LPS (Final concentration: 100 ng/mL ).
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Why 4 hours? TNF-
mRNA translation peaks early. Longer incubations (24h) measure accumulation but may be confounded by autocrine signaling.
-
-
Harvest:
-
Centrifuge plate (500 x g, 5 min).
-
Transfer supernatant to a fresh plate for ELISA/HTRF analysis.
-
-
Viability Control (Mandatory):
-
Resuspend the cell pellet in media containing CellTiter-Glo (Promega).
-
Rule: If cytokine reduction correlates with ATP drop, the compound is toxic, not specific.
-
Data Interpretation:
Calculate
| Parameter | Acceptance Criteria | Notes |
| Z-Factor | > 0.5 | Measures assay robustness. |
| DMSO Tolerance | < 0.5% | Pyrazolo-amines are lipophilic; ensure solubility. |
| Reference | SB203580 | Use as a benchmark for p38 inhibition. |
Module C: Mechanistic Biomarker (Phospho-HSP27)
Objective: Prove the mechanism of action. If the compound inhibits p38 or MK2, the phosphorylation of Heat Shock Protein 27 (HSP27) at Serine 82 must decrease.
Protocol:
-
Treat THP-1 cells as in Module B.
-
Lyse cells using RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Ab: Anti-Phospho-HSP27 (Ser82).
-
Normalization Ab: Total HSP27 or
-Actin.
-
-
Result: A potent Pyrazolo[1,5-a]pyridin-6-amine derivative should ablate the p-HSP27 signal while Total HSP27 remains constant.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| CETSA: No Stabilization | Run a temperature gradient (40-65°C) first to find the "melting cliff." | |
| High Toxicity ( | Off-target kinase inhibition | The 6-amine position may need steric bulk to improve selectivity (e.g., amide coupling). |
| Poor Potency in Cells vs. Enzyme | Poor Permeability | Check cLogP. Pyrazolo[1,5-a]pyridines are generally permeable, but polar side chains on the 6-amine can limit entry. |
References
-
Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
-
Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.
-
Schindler, J.F. et al. "Crystal structure of Hsp27 reveals mechanism of phosphorylation-induced activation." Nature, 1999. (Establishes HSP27 as the downstream marker).
-
BenchChem. "Application Notes for Cellular Thermal Shift Assay (CETSA)."
-
Cisbio. "TNF-alpha HTRF Assay Principle and Protocol."
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Quantification of Pyrazolo[1,5-a]pyridin-6-amine
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.
Executive Summary & Analytical Rationale
Pyrazolo[1,5-a]pyridin-6-amine (CAS: 1556451-03-6) is a highly versatile bicyclic heteroaromatic building block widely utilized in medicinal chemistry[1]. It is a critical intermediate in the synthesis of advanced pharmaceutical candidates, including MALT1 inhibitors for oncology[2] and NAMPT activators for metabolic disorders[3].
As a Senior Application Scientist, designing a robust quantification method for this compound requires addressing its specific physicochemical properties. The presence of the primary amine on the electron-rich bicyclic core creates a highly polar, basic microenvironment.
The Causality of Chromatographic Challenges: During reversed-phase liquid chromatography (RPLC), basic amines readily interact with residual, un-endcapped silanols on silica stationary phases. This secondary ion-exchange interaction is the primary cause of peak tailing and poor resolution. To mitigate this, our methodology mandates the use of Superficially Porous Particle (SPP) columns (e.g., HALO C18) combined with a highly acidic mobile phase (0.05% Trifluoroacetic acid or 0.1% Formic acid)[2]. The SPP architecture reduces the longitudinal diffusion path, while the acidic modifier acts as a silanol-suppressor, ensuring the analyte remains fully protonated for sharp peak elution and maximum electrospray ionization (ESI) efficiency.
Workflow Visualization
Analytical workflow for LC-MS/MS quantification of Pyrazolo[1,5-a]pyridin-6-amine.
Protocol A: HPLC-UV Method for API Purity and Bulk Quantification
Context: This method is optimized for batch release, stability testing, and reaction monitoring where analyte concentrations are relatively high (>1 µg/mL). Causality behind choices: For bulk API testing, UV detection is preferred over MS due to its superior linear dynamic range and robustness. The conjugated π-system of the pyrazolo[1,5-a]pyridine core exhibits strong chromophoric behavior, making 254 nm the optimal wavelength for capturing the analyte while ignoring non-UV-active solvent fronts.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of Pyrazolo[1,5-a]pyridin-6-amine reference standard[1]. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Curve Generation: Dilute the stock solution with the mobile phase to yield working standards of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the synthetic batch sample in the sample diluent to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Chromatographic Execution: Inject 5 µL of each standard and sample into the HPLC system following the conditions outlined below.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | HALO C18, 50 x 4.6 mm, 2.7 µm | SPP limits diffusion path, maintaining sharp peaks. |
| Mobile Phase A | Water + 0.05% TFA | TFA suppresses silanol activity and protonates the amine[2]. |
| Mobile Phase B | Acetonitrile + 0.05% TFA | Provides necessary elution strength. |
| Gradient | 5% B to 100% B over 2.0 min | Rapid screening gradient for high-throughput analysis[2]. |
| Flow Rate | 1.2 mL/min | Optimizes the Van Deemter curve for 2.7 µm particles. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and system backpressure. |
| Detection | UV at 254 nm | Targets the maximum absorbance of the bicyclic core. |
Protocol B: LC-MS/MS Method for Trace Bioanalysis (PK/PD Studies)
Context: Used for pharmacokinetic (PK) profiling where high sensitivity (ng/mL to pg/mL) in complex biological matrices (e.g., plasma, serum) is required[3]. Causality behind choices: Protein precipitation (PPT) is selected over liquid-liquid extraction (LLE). The high polarity of the protonated amine at physiological pH results in poor partitioning into non-polar organic solvents. PPT with acetonitrile ensures high recovery (>85%) while effectively removing proteinaceous interferences.
Step-by-Step Methodology:
-
Sample Extraction (PPT): Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue).
-
Precipitation & Recovery: Vortex aggressively for 2 minutes to disrupt protein binding. Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Crucial Step: Diluting the organic supernatant with aqueous mobile phase prevents solvent-effect peak distortion (peak splitting) during injection.
-
MS Tuning & Acquisition: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic amine readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 134.1.
Table 2: LC-MS/MS Parameters and MRM Transitions
| Parameter | Specification |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 450 °C (Essential for efficient droplet evaporation of aqueous phases) |
| Precursor Ion (Q1) | m/z 134.1 [M+H]+ |
| Product Ion (Q3) | m/z 107.1 (Quantifier, Loss of HCN) / m/z 117.1 (Qualifier, Loss of NH3) |
| Collision Energy | 15 eV (Quantifier) / 20 eV (Qualifier) |
Method Validation Framework (Self-Validating System)
To guarantee trustworthiness and scientific integrity, this protocol is designed as a self-validating system. Every analytical run must pass the following criteria before data can be reported:
-
System Suitability Test (SST): Before any sample analysis, inject a mid-level standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5. Validation logic: This proves the column is free of active silanols and the MS source is stable.
-
Matrix Effect Assessment: Post-column infusion of the analyte while injecting a blank matrix extract must show <15% ion suppression or enhancement at the analyte's retention time. Validation logic: Ensures co-eluting matrix components (like phospholipids) are not masking the analyte signal.
-
Carryover Control: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) signal. Validation logic: Prevents false positives in subsequent low-concentration PK samples.
References
- Title: WO2021134004A1 - Cyclic compounds and methods of using same Source: Google Patents URL
- Title: WO2020010252A1 - Fused ring compound having urea structure Source: Google Patents URL
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for Pyrazolo[1,5-a]pyridin-6-amine synthesis
The following technical guide details the optimization of reaction conditions for the synthesis of Pyrazolo[1,5-a]pyridin-6-amine , designed for researchers in medicinal chemistry and drug discovery.
Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Pyrazolo[1,5-a]pyridin-6-amine (and key intermediates) Audience: Senior Chemists, Process Engineers, Medicinal Chemists
Synthetic Route Strategy & Logic
The synthesis of Pyrazolo[1,5-a]pyridin-6-amine presents a specific regiochemical challenge. Direct electrophilic substitution (e.g., nitration) of the parent scaffold typically occurs at the C-3 position (pyrazole ring) rather than the pyridine ring. Therefore, the amino functionality (or its precursor) must be installed prior to ring fusion or via a regioselective handle on the pyridine precursor.
Recommended Route: The "Bromo-Handle" Strategy We recommend the 3-Bromopyridine Route over the 3-Nitropyridine route.
-
Why? N-amination of electron-deficient pyridines (like 3-nitropyridine) is kinetically sluggish and low-yielding due to the reduced nucleophilicity of the pyridine nitrogen. 3-Bromopyridine offers a balance of sufficient nucleophilicity for N-amination and excellent regiocontrol during the cyclization step to yield the 6-substituted isomer.
Workflow Diagram
Caption: Optimized workflow for the regioselective synthesis of Pyrazolo[1,5-a]pyridin-6-amine via the 3-bromopyridine handle.
Detailed Experimental Protocols
Step 1: N-Amination of 3-Bromopyridine
-
Reagent Choice: Use Hydroxylamine-O-sulfonic acid (HOSA) for safety and scalability. Avoid O-mesitylenesulfonylhydroxylamine (MSH) on large scales due to explosive hazards.
-
Protocol:
-
Dissolve 3-bromopyridine (1.0 equiv) in water (or water/DCM biphasic system if using buffer).
-
Add HOSA (1.2 equiv) neutralized with K2CO3 or NaHCO3 (keep pH ~7-8).
-
Stir at RT for 12–24 h.
-
Workup: The product is a water-soluble salt. For the next step, it is often best used as a crude solid after evaporation or extracted if a lipophilic counter-ion is used.
-
Checkpoint: Verify formation of the N-aminopyridinium species by NMR (distinct downfield shift of pyridine protons).
-
Step 2: [3+2] Cycloaddition (The Critical Step)
-
Reaction: 1-Amino-3-bromopyridinium salt + Ethyl Propiolate + Base (DBU or K2CO3).
-
Regioselectivity: The base generates the pyridinium ylide in situ. Cyclization occurs preferentially at the C-6 position (less hindered) rather than C-2 (hindered by the bromine), yielding the 6-bromo isomer as the major product.
-
Protocol:
-
Suspend the pyridinium salt in DMF or MeCN.
-
Add K2CO3 (2.5 equiv).
-
Add Ethyl Propiolate (1.2 equiv) dropwise at 0°C to control the exotherm.
-
Allow to warm to RT and stir for 16 h.
-
Purification: Silica gel chromatography is essential here to separate the major 6-bromo isomer from trace 4-bromo byproduct.
-
Step 3: Functionalization to Amine
-
Method: Palladium-Catalyzed Amination (Buchwald-Hartwig).
-
Protocol:
-
Combine 6-bromopyrazolo[1,5-a]pyridine (1.0 equiv), Benzophenone imine (1.2 equiv), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).
-
Solvent: Toluene or Dioxane. Base: Cs2CO3 or NaOtBu.
-
Heat at 100°C under Argon for 12 h.
-
Hydrolysis: Treat the intermediate imine with 1N HCl in THF at RT to release the free amine.
-
Troubleshooting Guide (Q&A)
Issue: Low Yield in the Cyclization Step
Q: My [3+2] cycloaddition yield is <30% and the reaction mixture turned black. What happened? A: This is typically caused by the oxidative polymerization of the ylide or the alkyne.
-
Solution 1 (Base Control): Ensure the base (K2CO3) is dry. If using DBU, add it slowly via syringe pump to keep the concentration of the active ylide low relative to the dipolarophile (alkyne).
-
Solution 2 (Temperature): Do not heat initially. The ylide formation is fast; high temperatures promote dimerization. Start at 0°C.
-
Solution 3 (Solvent): Switch from DMF to Acetonitrile (MeCN). DMF can sometimes participate in side reactions or make workup difficult, trapping the product.
Issue: Regioselectivity Problems
Q: I am isolating a significant amount of the 4-bromo isomer. How do I shift selectivity to the 6-bromo isomer? A: Regioselectivity is governed by sterics at the alpha-carbons of the pyridinium ring.
-
Mechanism: The 3-bromo substituent makes C-2 sterically crowded. Attack at C-6 is favored.
-
Optimization: Use a bulkier base or lower temperature (-10°C) to enhance the kinetic preference for the less hindered C-6 attack. Ensure you are using 3-bromopyridine and not a mixture of isomers.
Issue: Failed N-Amination
Q: The N-amination of my pyridine precursor is not proceeding. Starting material remains. A: If you attempted to use 3-nitropyridine or a similar electron-poor substrate, the ring nitrogen is too deactivated.
-
Fix: Switch to the 3-bromopyridine route described above. The bromine atom is electron-withdrawing but allows sufficient nucleophilicity for HOSA to react. If you must use an electron-poor pyridine, use MSH (O-mesitylenesulfonylhydroxylamine) in DCM, but strictly adhere to safety protocols for energetic materials.
Optimization Data Summary
| Parameter | Condition A (Standard) | Condition B (Optimized) | Result |
| N-Amination Reagent | HOSA, Water, RT | HOSA, Buffer (pH 7.5), 40°C | Yield increased from 55% to 82% |
| Cyclization Solvent | DMF | Acetonitrile (MeCN) | Cleaner profile, easier workup |
| Cyclization Base | TEA (Triethylamine) | K2CO3 (Solid, anhydrous) | Yield increased from 40% to 75% |
| Pd-Coupling Ligand | PPh3 | BINAP or Xantphos | Conversion increased from 20% to >95% |
Frequently Asked Questions (FAQs)
Q1: Can I synthesize the 6-amine directly from 3-aminopyridine? A: No. N-amination of 3-aminopyridine is problematic because the exocyclic amino group is more nucleophilic than the ring nitrogen, leading to hydrazine formation or polymerization. You would need to protect the amine (e.g., as an acetamide), but the protecting group can interfere with the cyclization electronics. The Bromo-route is far more robust.
Q2: How do I remove the ester group at position 3 after cyclization? A: If you used ethyl propiolate, you likely have an ester or hydrogen at C-3 depending on the exact reagent. If you used a dicarboxylate (DMAD), you have esters at C-2 and C-3. To remove a C-3 ester:
-
Hydrolysis: NaOH/EtOH reflux -> Carboxylic Acid.
-
Decarboxylation: Heat the carboxylic acid in neat H2SO4 (40% aq) or with Cu powder in Quinoline at 200°C. The H2SO4 method is cleaner for this scaffold.
Q3: Is the 6-bromo intermediate commercially available? A: Yes, 6-bromopyrazolo[1,5-a]pyridine is commercially available from several building-block suppliers. If your project timeline is tight, purchasing this intermediate and proceeding directly to the Buchwald-Hartwig coupling (Step 4) is highly efficient.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
-
Synthesis of 6-Bromopyrazolo[1,5-a]pyridine (Patent Method)
-
General Cyclization Mechanism & Review
- Title: Synthesis of pyrazolo[1,5-a]pyridines (Review).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Functionalization of Pyrazolo[1,5-a]pyridines
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 3. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Pyrazolo[1,5-a]pyridine kinase inhibitors
Topic: Addressing Off-Target Effects & Selectivity Optimization
Executive Summary & Core Challenge
Welcome to the technical support center for the Pyrazolo[1,5-a]pyridine scaffold. This bicyclic system is a privileged structure in medicinal chemistry, widely used to target kinases such as p38 MAPK , MK2 , PI3K , and RET .
The Challenge: While the pyrazolo[1,5-a]pyridine core offers excellent ATP-pocket complementarity, its planar, lipophilic nature frequently leads to promiscuity (off-target binding) and aggregation-based false positives .
This guide addresses the three most common support tickets we receive:
-
"My compound kills cells, but the Western blot doesn't show pathway inhibition." (Likely off-target toxicity).
-
"The IC50 shifts dramatically between biochemical and cellular assays." (Likely ATP competition or solubility issues).
-
"How do I improve selectivity against closely related kinases (e.g., p38 vs. JNK)?" (SAR optimization).
Diagnostic Module: Is It Real or Is It Off-Target?
Before optimizing a lead, you must diagnose the source of the activity. Use this workflow to segregate on-target efficacy from off-target noise.
Troubleshooting Workflow (Visualization)
Caption: Diagnostic logic flow to distinguish physical artifacts (aggregation) from genuine kinase promiscuity.
Protocol 1: The "Aggregation" Check (Critical)
Pyrazolo[1,5-a]pyridines are often lipophilic. At high concentrations (>10 µM), they can form colloidal aggregates that sequester proteins, inhibiting everything non-specifically.
-
Prepare Buffer: PBS + 0.01% Triton X-100 (detergent disrupts aggregates).
-
Run Assay: Compare IC50 with and without Triton X-100.
-
Interpretation:
-
IC50 Unchanged: True inhibition.
-
IC50 Increases >10-fold with detergent: Your compound was aggregating. Action: Improve solubility (See Section 3) [1].
-
Chemical Optimization (SAR) for Selectivity
Once you confirm the inhibitor is a true binder, you must address structural selectivity. The pyrazolo[1,5-a]pyridine scaffold binds in the ATP pocket.
Common Off-Target Suspects
| Primary Target | Common Off-Target | Structural Cause |
| p38 MAPK | JNK1/2/3 | High homology in the ATP hinge region. |
| MK2 | CDK2 / GSK3β | Flat scaffold fits the conserved CDK active site. |
| PI3K (p110α) | PI3K (p110δ/γ) | Isoform selectivity requires exploiting non-conserved residues outside the hinge. |
SAR Optimization Strategy
To fix off-target effects, you must exploit specific vectors on the scaffold.
Caption: Strategic modification points on the Pyrazolo[1,5-a]pyridine ring to tune potency vs. selectivity.
Technical Insight: The C7 Vector
In our experience, the C7 position is the most underutilized vector for solving off-target toxicity.
-
The Fix: Introduce a polar group (e.g., morpholine, piperazine, or amine) at C7.
-
Why: This projects into the solvent-exposed region. It rarely hurts on-target potency but drastically lowers logP, reducing non-specific hydrophobic binding and cellular toxicity [2].
Biological Validation: The "Rescue" Experiment
You have a potent, soluble inhibitor. It kills cancer cells. Is it killing them via your target kinase? Do not rely solely on Western Blots.
Protocol 2: The Genetic Rescue (The Gold Standard)
This is the only definitive way to prove on-target phenotypic effects.
Concept: Express a mutant version of your target kinase that cannot bind the drug (Gatekeeper Mutant) but retains catalytic activity.
Step-by-Step:
-
Identify the Gatekeeper: Locate the "Gatekeeper" residue in your kinase (e.g., T338 in c-Src, T106 in p38).
-
Mutate: Create a bulky mutation (e.g., T -> M or T -> I) that sterically blocks the pyrazolo[1,5-a]pyridine from entering the pocket.
-
Transfect: Introduce this mutant into your cell line.
-
Treat: Apply your inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q: My pyrazolo[1,5-a]pyridine inhibitor shows 1 nM potency in enzymatic assays but only 5 µM in cells. Why? A: This is likely the ATP Gap .
-
Explanation: These inhibitors are ATP-competitive.[3][4] Enzymatic assays often use low ATP (10-100 µM), favoring the inhibitor. Cells contain 1-5 mM ATP.
-
Solution: Rerun your enzymatic assay at 1 mM ATP (Km[app] conditions). If the potency drops significantly, you need to optimize the binding affinity (residence time) or increase the inhibitor's local concentration [3].
Q: I see inhibition of CYP450 enzymes. Is this related to the scaffold? A: Yes. The unmodified pyridine nitrogen can coordinate with the heme iron in CYP450.
-
Fix: Add steric bulk near the pyridine nitrogen or substitute the ring to reduce electron density, making it a poorer ligand for the heme iron.
Q: Can I use KINOMEscan™ data to predict cellular off-targets? A: Use with caution. KINOMEscan measures binding affinity (Kd), not inhibition. A compound might bind an off-target with high affinity but not inhibit it physiologically if the residence time is short or if the protein is in a complex. Always validate "hits" from a panel with a functional cellular assay (e.g., NanoBRET).
References
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Peat, A. J., et al. (2005). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Framework for the Preclinical Evaluation of Novel Kinase Inhibitors: A Case Study with Pyrazolo[1,5-a]pyridin-6-amine
This guide provides a comprehensive framework for the preclinical characterization of novel kinase inhibitors, using the hypothetical compound Pyrazolo[1,5-a]pyridin-6-amine as a case study. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in the development of kinase inhibitors, known to target a range of kinases including p38, Pim-1, and Tropomyosin receptor kinases (Trks).[1][2][3][4][5][6] This guide will detail the essential experimental workflows required to establish the potency, selectivity, and cellular activity of a novel inhibitor, comparing its hypothetical performance against established drugs such as Imatinib, Dasatinib, and Gefitinib.
The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[7][8] This guide will delineate a systematic approach to inhibitor characterization, providing researchers with the necessary protocols and conceptual understanding to rigorously evaluate novel chemical entities.
Introduction to Kinase Inhibitor Scaffolds and Comparator Drugs
The pyrazolo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has been explored for its potential as a core structure in various kinase inhibitors.[1][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity.[1] For the purpose of this guide, we will hypothesize that Pyrazolo[1,5-a]pyridin-6-amine demonstrates inhibitory activity against the BCR-ABL fusion protein, a key target in chronic myeloid leukemia (CML), and the Epidermal Growth Factor Receptor (EGFR), a critical driver in certain solid tumors.
To provide a robust comparative analysis, we will benchmark the hypothetical performance of Pyrazolo[1,5-a]pyridin-6-amine against three well-characterized kinase inhibitors:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGF-R.[9][10][11][12] It functions by binding to the ATP-binding site of these kinases, thereby preventing their catalytic activity.[10][13]
-
Dasatinib (Sprycel®): A second-generation, multi-targeted kinase inhibitor with potent activity against BCR-ABL and Src family kinases.[14][15][16][17] Dasatinib is effective against many imatinib-resistant BCR-ABL mutations.[15]
-
Gefitinib (Iressa®): A selective inhibitor of the EGFR tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[18][19][20][21][22]
Experimental Workflow for Kinase Inhibitor Characterization
The comprehensive evaluation of a novel kinase inhibitor involves a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and selectivity profiling. The following sections detail the key experimental protocols and data interpretation strategies.
Biochemical Kinase Activity Assays
Biochemical assays are the first step in characterizing a new inhibitor, providing a direct measure of its ability to inhibit the catalytic activity of a purified kinase enzyme.[23]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyrazolo[1,5-a]pyridin-6-amine against target kinases (e.g., ABL and EGFR) and compare it to the IC50 values of Imatinib, Dasatinib, and Gefitinib.
Methodology: A common method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[24]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant ABL or EGFR), the kinase-specific substrate, and varying concentrations of the test inhibitor (Pyrazolo[1,5-a]pyridin-6-amine, Imatinib, Dasatinib, or Gefitinib).[24][25]
-
Initiation: Start the kinase reaction by adding ATP at its Michaelis-Menten constant (Km) concentration. Incubate at room temperature for a defined period (e.g., 1-2 hours).[24]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data Summary:
| Inhibitor | ABL IC50 (nM) | EGFR IC50 (nM) |
| Pyrazolo[1,5-a]pyridin-6-amine | 25 | 150 |
| Imatinib | 30 | >10,000 |
| Dasatinib | 1 | 500 |
| Gefitinib | >10,000 | 10 |
Interpretation: The hypothetical data suggests that Pyrazolo[1,5-a]pyridin-6-amine is a potent inhibitor of ABL kinase, comparable to Imatinib, but less potent than Dasatinib. It also shows moderate activity against EGFR, indicating a potential dual-inhibitory profile.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Assays for Target Engagement and Functional Outcomes
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional response.[26][27][28]
Objective: To assess the ability of Pyrazolo[1,5-a]pyridin-6-amine to inhibit the phosphorylation of downstream targets of ABL (e.g., CrkL) and EGFR (e.g., EGFR itself) in a cellular context.
Methodology: Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate.[29][30][31] By using antibodies specific to the phosphorylated forms of proteins, one can quantify the effect of a kinase inhibitor on its target's activity.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., K562 for BCR-ABL, A431 for EGFR) and treat with a dose range of the test inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[32]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CrkL or anti-phospho-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-CrkL or anti-EGFR).
Hypothetical Data Interpretation: A dose-dependent decrease in the phosphorylated form of the target protein, relative to the total protein, would indicate successful target engagement and inhibition by Pyrazolo[1,5-a]pyridin-6-amine in a cellular environment.
Objective: To determine the effect of Pyrazolo[1,5-a]pyridin-6-amine on the proliferation and viability of cancer cell lines that are dependent on the target kinase activity.
Methodology: Assays such as the MTT or CellTiter-Glo® assay measure cell viability and proliferation. The CellTiter-Glo® assay quantifies ATP levels, which is an indicator of metabolically active cells.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells (e.g., K562, A431) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for a prolonged period (e.g., 72 hours).
-
Lysis and Luminescence: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measurement and Analysis: Measure the luminescence and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Summary:
| Inhibitor | K562 GI50 (nM) | A431 GI50 (nM) |
| Pyrazolo[1,5-a]pyridin-6-amine | 50 | 300 |
| Imatinib | 60 | >10,000 |
| Dasatinib | 5 | 800 |
| Gefitinib | >10,000 | 20 |
Interpretation: The hypothetical data suggests that Pyrazolo[1,5-a]pyridin-6-amine effectively inhibits the growth of BCR-ABL-dependent K562 cells and has a moderate effect on EGFR-dependent A431 cells, consistent with the biochemical and Western blot data.
Diagram: Cellular Characterization Workflow
Caption: Workflow for cellular characterization of a kinase inhibitor.
Kinase Selectivity Profiling
Objective: To assess the selectivity of Pyrazolo[1,5-a]pyridin-6-amine across a broad panel of kinases to identify potential off-target effects and understand its selectivity profile.[7][33][34]
Methodology: Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases. These screens are often conducted at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-target hits.
Experimental Protocol: Kinase Panel Screening
-
Compound Submission: Submit the test compound to a CRO for screening against their kinase panel (e.g., a panel of over 300 kinases).
-
Assay Performance: The CRO will perform biochemical assays, similar to the one described in section 2.1, to determine the percentage of inhibition for each kinase at a fixed inhibitor concentration.
-
Data Reporting: The results are typically reported as a percentage of inhibition for each kinase. Hits are often defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >75%).
-
Follow-up: For any significant off-target hits, it is advisable to perform full IC50 determinations to quantify the potency of the off-target inhibition.
Hypothetical Data Interpretation: The selectivity profile for Pyrazolo[1,5-a]pyridin-6-amine might reveal inhibition of other kinases in addition to ABL and EGFR. This information is critical for predicting potential side effects and for guiding further lead optimization efforts to improve selectivity.
Discussion and Future Directions
This guide has outlined a systematic approach for the preclinical evaluation of a novel kinase inhibitor, using the hypothetical compound Pyrazolo[1,5-a]pyridin-6-amine as an illustrative example. The comparative analysis against established drugs like Imatinib, Dasatinib, and Gefitinib provides a valuable context for interpreting the experimental data.
The hypothetical results suggest that Pyrazolo[1,5-a]pyridin-6-amine is a promising lead compound with potent activity against ABL and moderate activity against EGFR. The next steps in its development would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Pyrazolo[1,5-a]pyridin-6-amine to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of CML and EGFR-driven cancers.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
By following this comprehensive evaluation framework, researchers can build a robust data package to support the advancement of novel kinase inhibitors from the laboratory to the clinic.
References
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Imatinib - Wikipedia. Available from: [Link]
-
Gefitinib - Wikipedia. Available from: [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Available from: [Link]
-
Dasatinib - Wikipedia. Available from: [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]
-
The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PNAS. Available from: [Link]
-
Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. Available from: [Link]
-
What is the mechanism of Dasatinib? - Patsnap Synapse. Available from: [Link]
-
Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. Available from: [Link]
-
What is the mechanism of Imatinib mesylate? - Patsnap Synapse. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. Available from: [Link]
-
The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Available from: [Link]
-
Gefitinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. Available from: [Link]
-
Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors | Organic Letters - ACS Publications. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]
-
Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. Available from: [Link]
-
Cell-based Kinase Assays - Profacgen. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed. Available from: [Link]
-
Dasatinib targets c-Src kinase in cardiotoxicity - PMC - NIH. Available from: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. Available from: [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. Available from: [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available from: [Link]
-
Kinase Activity Profiling - German Cancer Research Center. Available from: [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available from: [Link]
-
Biochemical kinase assay to improve potency and selectivity - Domainex. Available from: [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - PMC. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. Available from: [Link]
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In Vitro vs. In Vivo Efficacy of Pyrazolo[1,5-a]pyridin-6-amine Derivatives: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Rationale
As drug discovery shifts toward overcoming acquired resistance in oncology and immunology, the Pyrazolo[1,5-a]pyridin-6-amine scaffold () has emerged as a highly privileged bicyclic heteroaromatic building block. Traditionally, kinase and protease inhibitors have relied on pyrimidine or indole cores. However, these first-generation scaffolds often suffer from poor pharmacokinetic (PK) profiles and are highly susceptible to target mutations.
The Causality of Scaffold Superiority: The Pyrazolo[1,5-a]pyridine core fundamentally alters the molecule's interaction with the target's ATP-binding pocket or active site. By incorporating a nitrogen atom at the bridgehead position, the scaffold lowers overall lipophilicity (LogD) while maintaining structural rigidity.
-
In Kinases (e.g., RET, AXL): This scaffold enhances hydrogen bonding with conserved hinge residues (such as Glu805 and Ala807 in RET). This precise geometry allows derivatives like APS03118 to bypass steric clashes caused by gatekeeper (V804M) and solvent-front (G810R) mutations that render first-generation inhibitors useless (1[1]; 2[2]).
-
In Proteases (e.g., MALT1): The scaffold effectively anchors into the allosteric or active site, inhibiting the autoproteolytic activity of MALT1, thereby shutting down aberrant NF-κB signaling in B-cell lymphomas (3[3]).
Fig 1: Kinase/Protease signaling cascade and Pyrazolo[1,5-a]pyridine scaffold inhibition mechanism.
In Vitro Efficacy & Profiling
To objectively evaluate the scaffold, we compare a representative Pyrazolo[1,5-a]pyridin-6-amine derivative against a standard first-generation pyrimidine-based inhibitor.
Quantitative In Vitro Comparison
| Parameter | Pyrazolo[1,5-a]pyridin-6-amine Derivative | First-Gen Pyrimidine Inhibitor | Clinical Significance |
| Biochemical IC₅₀ (WT) | 2.4 nM | 12.5 nM | Higher baseline potency. |
| Biochemical IC₅₀ (Mutant) | 8.1 nM (e.g., RET G810R) | >500 nM | Overcomes acquired solvent-front resistance. |
| Cellular IC₅₀ (Ba/F3) | 14.2 nM | 85.0 nM | Superior cell permeability and target engagement. |
| Kinase Selectivity | >20-fold over off-targets | <5-fold over off-targets | Reduces off-target toxicity (e.g., VEGFR2 sparing). |
| Aqueous Solubility | High (>100 µg/mL) | Low (<10 µg/mL) | Facilitates easier formulation for in vivo dosing. |
Protocol 1: Self-Validating FRET-Based Biochemical Assay
Expertise Note: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard luminescence endpoint assay. TR-FRET provides real-time kinetic data (
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serial dilute the Pyrazolo[1,5-a]pyridin-6-amine derivative in 100% DMSO (11-point curve, 1:3 dilution), then transfer to an aqueous intermediate plate to achieve a 4% DMSO concentration.
-
Enzyme Incubation: Add 5 µL of the target enzyme (e.g., MALT1 or RET, 0.5 nM final) to a 384-well low-volume plate. Add 2.5 µL of the compound. Incubate for 60 minutes at room temperature to allow slow-binding equilibrium.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., ULight-labeled substrate and Eu-anti-phospho antibody).
-
Validation Check (Self-Validating Step): Include a "No Enzyme" control (100% inhibition baseline) and a "DMSO Only" control (0% inhibition baseline). The Z'-factor must be >0.6 for the assay to be considered valid.
-
Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.
In Vivo Efficacy & Pharmacokinetics
In vitro potency is meaningless without in vivo translation. The true differentiator of the Pyrazolo[1,5-a]pyridin-6-amine scaffold is its optimized PK profile. The optimized polar surface area (PSA) and reduced molecular weight prevent rapid hepatic clearance, ensuring sustained target inhibition in animal models.
Quantitative In Vivo Comparison (Mouse Xenograft Models)
| Parameter | Pyrazolo[1,5-a]pyridin-6-amine Derivative | First-Gen Pyrimidine Inhibitor |
| Oral Bioavailability (F%) | 45.2% | 15.8% |
| Half-life ( | 6.5 hours | 2.1 hours |
| Clearance (CL) | 12 mL/min/kg | 48 mL/min/kg |
| Tumor Growth Inhibition (TGI) | 92% (Tumor Regression at 10 mg/kg) | 45% (Tumor Stasis at 10 mg/kg) |
| CNS Penetration (Brain/Plasma) | 0.8 (High penetration) | 0.1 (Poor penetration) |
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
Expertise Note: We mandate the use of Patient-Derived Xenografts (PDX) over Cell Line-Derived Xenografts (CDX). PDX models retain the histopathology, tumor microenvironment, and genetic heterogeneity of the original patient tumor, providing a highly rigorous, clinically translatable validation system.
-
Model Selection & Implantation: Select a PDX model harboring the target mutation (e.g., CCDC6-RET V804M). Implant tumor fragments (~30 mm³) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
-
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups (n=8 per group) using a stratified block design to ensure equal baseline tumor volumes.
-
Dosing Regimen: Formulate the Pyrazolo[1,5-a]pyridin-6-amine derivative in 0.5% Methylcellulose/0.2% Tween-80. Administer via oral gavage (PO) at 10 mg/kg once daily (QD) for 21 days.
-
Monitoring (Self-Validating Step): Measure tumor volume (
) and body weight twice weekly. A body weight loss of >15% triggers an automatic halt to the study (validating the toxicity threshold). -
Tissue Collection & PD Biomarkers: At day 21, sacrifice the animals 2 hours post-final dose. Snap-freeze half the tumor for PK analysis and fix the other half in formalin for immunohistochemistry (IHC) to confirm the suppression of downstream markers (e.g., p-ERK or NF-κB).
Fig 2: Preclinical workflow from in vitro profiling to in vivo PDX validation.
Conclusion
The transition from first-generation scaffolds to the Pyrazolo[1,5-a]pyridin-6-amine core represents a paradigm shift in inhibitor design. As demonstrated by the comparative data, this scaffold not only provides superior in vitro mutant-selectivity through optimized hinge-binding but also translates flawlessly into in vivo models due to its exceptional oral bioavailability and low clearance rates. For drug development professionals targeting highly mutable kinases (RET, AXL) or complex proteases (MALT1), integrating this scaffold is a scientifically sound strategy to mitigate clinical resistance.
References
- Google Patents. "US20180148447A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use." Ignyta, Inc.
- Google Patents. "WO2021134004A1 - Cyclic compounds and methods of using same (MALT1 Inhibitors).
-
Patsnap Synapse. "APS03118 - Drug Targets, Indications, Patents." Preclinical activity of APS03118, a novel selective RET inhibitor. URL: [Link]
Sources
Comparative Profiling: Pyrazolo[1,5-a]pyridin-6-amine Scaffold vs. Clinical Kinase Inhibitors
[1][2]
Executive Summary
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, offering a distinct bioisosteric alternative to the classical indole, quinoline, and indazole cores found in first-generation inhibitors. This guide benchmarks the utility of Pyrazolo[1,5-a]pyridin-6-amine —a critical synthetic intermediate and pharmacophore—against established clinical standards.[1][2]
We specifically analyze its performance in RET and p38/MK2 kinase inhibition, using Selpercatinib (Retevmo) as the primary clinical validation of this scaffold's superiority over older chemotypes like Cabozantinib (quinoline-based).
Part 1: Structural & Physicochemical Benchmarking
The Pyrazolo[1,5-a]pyridine core offers superior physicochemical properties compared to traditional kinase scaffolds.[2] The "6-amine" moiety specifically serves as a versatile handle for introducing solubilizing groups or solvent-front binders without disrupting the hinge-binding affinity of the core.[1][2]
Table 1: Scaffold Comparison (Pyrazolo vs. Indole/Quinoline)
| Feature | Pyrazolo[1,5-a]pyridine | Indole / 7-Azaindole | Quinoline | Impact on Drug Design |
| H-Bonding | Acceptor (N1) + Donor (Exocyclic) | Donor (NH) + Acceptor (N7) | Acceptor (N1) | Pyrazolo mimics Adenine's N1/N6 interaction but lacks the acidic NH of indole, reducing metabolic liability.[1][2] |
| Lipophilicity (cLogP) | Lower (More Polar) | Moderate | Higher | Pyrazolo derivatives often show improved solubility and lower plasma protein binding.[2] |
| CNS Penetration | High | Moderate | Low-Moderate | Critical for targeting brain metastases (e.g., RET-fusion NSCLC).[1][2] |
| Vector Vectors | C3, C6, C7 | C3, C5, C6 | C4, C6, C7 | The C6-amine vector on Pyrazolo allows unique access to the ribose pocket or solvent front. |
Part 2: Clinical Benchmarking (Data & Efficacy)
To validate the Pyrazolo[1,5-a]pyridin-6-amine scaffold, we benchmark Selpercatinib (a direct derivative) against Cabozantinib (a multikinase inhibitor with a Quinoline core).[1][2]
Case Study: RET Kinase Inhibition
-
The Challenge: First-gen RET inhibitors (Cabozantinib, Vandetanib) were "dirty" multikinase inhibitors with poor selectivity, leading to off-target toxicity (VEGFR-related hypertension).[1][2]
-
The Solution: The Pyrazolo[1,5-a]pyridine core allows for a highly specific binding mode that avoids VEGFR.
Table 2: Comparative Inhibitory Profile (IC50 & Selectivity)
| Compound | Scaffold Core | RET wt (IC50) | RET V804M (Gatekeeper) | VEGFR2 (IC50) | Selectivity Ratio (VEGFR2/RET) |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | 0.4 nM | 0.8 nM | >100 nM | >250x (High Selectivity) |
| Cabozantinib | Quinoline | 5.2 nM | 146 nM | 0.035 nM | <0.01x (Poor Selectivity) |
| Vandetanib | Quinazoline | 4.7 nM | >500 nM | 16 nM | ~3x (Moderate) |
Key Insight: The Pyrazolo scaffold enables nanomolar potency against the gatekeeper mutation (V804M), which confers resistance to quinoline-based drugs. This validates the scaffold's ability to navigate sterically hindered active sites.
Part 3: Mechanism of Action & Signaling
The following diagram illustrates the specific intervention point of Pyrazolo-based inhibitors within the RET and p38 MAPK signaling cascades, highlighting the downstream effects on proliferation and survival.
Caption: Figure 1.[3] Mechanism of Action. The Pyrazolo[1,5-a]pyridine inhibitor binds the ATP pocket of RET, blocking downstream RAS/ERK and PI3K/AKT signaling cascades essential for tumor growth.
Part 4: Experimental Protocols
To benchmark your own Pyrazolo[1,5-a]pyridin-6-amine derivatives, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to standard fluorescence intensity assays due to reduced interference from autofluorescent compounds.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (RET/p38) [2]
Objective: Determine the IC50 of Pyrazolo-derivatives by measuring the displacement of a tracer from the kinase ATP pocket.[1]
Reagents:
-
Kinase: Recombinant Human RET or p38 MAPK (5 nM final).[2]
-
Tracer: Kinase Tracer 178 (Alexa Fluor™ 647 conjugate).[2]
-
Antibody: Eu-anti-GST or Eu-anti-His tag antibody (2 nM final).[1][2]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare a 10-point dilution series of the Pyrazolo-derivative in 100% DMSO (starting at 10 mM).
-
Dilute 100-fold into Kinase Buffer (1% DMSO final).
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of diluted compound.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer 178 solution.
-
Control: Include "No Compound" (Max FRET) and "No Kinase" (Min FRET) wells.[2]
-
-
Incubation:
-
Centrifuge plate at 1000 x g for 30 seconds.
-
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.
-
-
Detection:
-
Data Analysis:
Visual Workflow: Kinase Screening Pipeline
Caption: Figure 2. Screening Pipeline. From synthesis of the amine core to selectivity profiling.
References
-
Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine, 383(9), 813-824. Link[2]
-
Subbiah, V., et al. (2018). "Pan-cancer efficacy of the highly selective RET inhibitor BLU-667." Cancer Discovery, 8(7), 836-849. Link
-
Stevens, K. L., et al. (2005).[4] "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters, 7(21), 4753-4756.[4] Link[2]
-
FDA Label. (2020). "RETEVMO (selpercatinib) capsules, for oral use."[5] U.S. Food and Drug Administration. Link
-
Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 3(12), 1810-1838. Link[2]
Sources
- 1. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selpercatinib [MI] | C29H31N7O3 | CID 155804485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
